1-benzylpiperazine Hydrochloride
Description
The exact mass of the compound N-Benzylpiperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163993. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFWIYFGGDGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5321-63-1 | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110475-31-5, 5321-63-1 | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylpiperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110475315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLPIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuropharmacology of 1-Benzylpiperazine (BZP) Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperazine (BZP) hydrochloride is a synthetic psychoactive substance of the piperazine class, recognized for its stimulant properties that qualitatively resemble those of amphetamine.[1] Initially synthesized in 1944 as a potential anthelmintic agent, its development for therapeutic use was halted due to its abuse potential.[1][2] BZP's mechanism of action is complex, primarily involving the modulation of central monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][3][4] It enhances the extracellular concentrations of these neurotransmitters by promoting their release and inhibiting their reuptake.[2][3] Furthermore, BZP exhibits activity at various postsynaptic receptors, contributing to its multifaceted pharmacological profile.[5] This technical guide provides an in-depth analysis of the core mechanism of action of BZP, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism underlying the stimulant effects of 1-benzylpiperazine is its interaction with the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] BZP acts as a substrate for these transporters, leading to a dual action: competitive inhibition of neurotransmitter reuptake and promotion of non-vesicular neurotransmitter release, a process known as transporter-mediated efflux.[3][5] This results in a significant elevation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby amplifying downstream signaling.
Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[6] The effects on the dopaminergic and serotonergic systems are predominant.[2] In terms of potency, BZP is approximately 10 to 20 times less potent than d-amphetamine.[1]
Dopaminergic System
BZP's interaction with the dopaminergic system is a key contributor to its reinforcing and stimulant properties.[7] It significantly increases extracellular dopamine levels, particularly in brain regions associated with reward and motor control.[8] This action is qualitatively similar to that of other psychostimulants like amphetamine and cocaine.[7]
Noradrenergic System
BZP enhances noradrenergic neurotransmission, which is largely responsible for its sympathomimetic effects, such as increased heart rate and blood pressure.[2][8] Its potency at the norepinephrine transporter is higher than at the dopamine transporter.[5]
Serotonergic System
BZP's effect on the serotonin system is more complex. While it does promote serotonin release, its potency at the serotonin transporter is considerably lower compared to its effects on DAT and NET.[5] BZP also functions as a non-selective agonist at a variety of serotonin receptors, which may contribute to some of its adverse effects, including mild hallucinogenic properties at high doses, peripheral side effects, and headaches.[5]
Postsynaptic Receptor Interactions
Beyond its primary action on monoamine transporters, BZP also interacts with several postsynaptic receptors, which adds to its complex pharmacological profile, often described as a "messy drug".[4]
Adrenergic Receptors
BZP acts as an antagonist at α2-adrenoreceptors.[5] These receptors are presynaptic autoreceptors that normally provide negative feedback on norepinephrine release. By blocking these receptors, BZP further enhances the release of norepinephrine from presynaptic terminals.[5]
Serotonin Receptors
BZP displays agonist activity at multiple serotonin receptor subtypes.[5] While comprehensive binding affinity data across all subtypes is limited, its interaction with the 5-HT2A receptor may be responsible for mild hallucinogenic effects at high doses.[5] Its activity at 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, could explain some of the peripheral side effects.[5] Furthermore, interaction with 5-HT3 receptors has been linked to the common side effect of headaches.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the in vitro activity of 1-benzylpiperazine at monoamine transporters and select receptors.
Table 1: Functional Potency (EC50) of 1-Benzylpiperazine for Neurotransmitter Release
| Target | EC50 (nM) |
|---|---|
| Dopamine Transporter (DAT) | 175[5] |
| Norepinephrine Transporter (NET) | 62[5] |
| Serotonin Transporter (SERT) | 6050[5] |
EC50 values represent the concentration of BZP required to elicit 50% of the maximal neurotransmitter release.
Table 2: Receptor Binding Affinities (Ki) of 1-Benzylpiperazine
| Target | Ki (nM) |
|---|---|
| 5-HT1A Receptor | >10,000 |
| 5-HT1B Receptor | >10,000 |
| 5-HT2A Receptor | Data Not Available |
| 5-HT2C Receptor | Data Not Available |
| 5-HT3 Receptor | Data Not Available |
| α2-Adrenergic Receptor | High Affinity (Antagonist)[5] |
| Dopamine D1 Receptor | >10,000 |
| Dopamine D2 Receptor | >10,000 |
A higher Ki value indicates a lower binding affinity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 1-benzylpiperazine.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1-benzylpiperazine for specific neurotransmitter receptors and transporters.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the target receptor or transporter are prepared from either cultured cell lines (e.g., HEK-293 cells) or from specific brain regions of laboratory animals (e.g., rat striatum for dopamine transporters).
-
The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a known volume of assay buffer.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand for the target site (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (1-benzylpiperazine).
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding wells contain membranes, radioligand, and a high concentration of a known competing drug to saturate the target sites.
-
The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of BZP that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals following the administration of 1-benzylpiperazine.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Laboratory animals (e.g., male Sprague-Dawley rats) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region of interest (e.g., the nucleus accumbens for dopamine release studies).
-
The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane at its tip is inserted into the guide cannula.
-
The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials using a fraction collector.
-
Several baseline samples are collected to establish a stable neurotransmitter level before drug administration.
-
-
Drug Administration and Sample Collection:
-
1-benzylpiperazine hydrochloride, dissolved in saline, is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate collection continues for a predetermined period (e.g., 2-3 hours) following drug administration to monitor the changes in neurotransmitter levels over time.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
This technique allows for the separation and sensitive quantification of dopamine, norepinephrine, serotonin, and their metabolites.
-
-
Data Analysis:
-
The concentration of each neurotransmitter in the post-drug samples is expressed as a percentage of the average baseline concentration.
-
The data is then plotted over time to visualize the effect of BZP on neurotransmitter release.
-
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of 1-benzylpiperazine.
Caption: BZP's primary mechanism of action at the synapse.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship of BZP's effects.
Conclusion
This compound exerts its psychostimulant effects through a multifaceted mechanism of action, primarily centered on its ability to increase synaptic concentrations of dopamine, norepinephrine, and serotonin via transporter-mediated release and reuptake inhibition. Its interactions with postsynaptic α2-adrenergic and various serotonin receptors further contribute to its complex pharmacological and toxicological profile. This guide provides a foundational understanding of BZP's neuropharmacology, supported by quantitative data and established experimental methodologies, to aid researchers in the fields of neuroscience, pharmacology, and drug development. Further research is warranted to fully elucidate the binding affinities of BZP at all relevant receptor subtypes to better predict its physiological effects and potential for therapeutic development or abuse.
References
- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. etd.auburn.edu [etd.auburn.edu]
An In-Depth Technical Guide to the Neurotransmitter Effects of 1-Benzylpiperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Benzylpiperazine hydrochloride (BZP), a synthetic psychoactive substance, exerts complex effects on central nervous system neurotransmission. Primarily recognized for its stimulant properties, BZP's mechanism of action involves a multifaceted interaction with dopaminergic, serotonergic, and noradrenergic systems. This technical guide provides a comprehensive overview of BZP's effects on neurotransmitter release, reuptake, and receptor binding, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. BZP acts as a monoamine releasing agent and reuptake inhibitor, with a notable potency for the norepinephrine transporter. It also demonstrates antagonist activity at α2-adrenergic receptors and interacts with various serotonin receptor subtypes. Understanding these intricate neuropharmacological properties is crucial for research, drug development, and a thorough assessment of its physiological and toxicological profile.
Core Mechanism of Action: A Multi-Targeted Approach
This compound's primary mechanism of action is the modulation of monoamine neurotransmitter levels in the synaptic cleft. It achieves this through two principal actions: the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.[1] Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1]
Effects on Monoamine Transporters
BZP interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), albeit with varying potencies. Its action as a substrate for these transporters leads to their reversal, causing an efflux of neurotransmitters from the presynaptic terminal into the synapse.[2]
Table 1: Potency of 1-Benzylpiperazine (BZP) for Monoamine Release at Human Transporters
| Transporter | BZP EC₅₀ (nM) | d-amphetamine EC₅₀ (nM) | d-methamphetamine EC₅₀ (nM) |
| DAT | 175 | 25 | 25 |
| NET | 62 | 7 | 12 |
| SERT | 6050 | 1765 | 736 |
| Data sourced from a study on BZP's releasing activity at monoamine transporters.[3] |
The data clearly indicates that BZP is most potent at inducing the release of norepinephrine, followed by dopamine, and is significantly less potent at releasing serotonin.[3] This profile is distinct from that of MDMA, which is a potent serotonin releaser. The DAT:NET affinity ratio of BZP is more comparable to that of d-amphetamine and d-methamphetamine.[3]
Receptor Interactions
Beyond its effects on transporters, BZP also directly interacts with several key neurotransmitter receptors, further modulating synaptic activity.
-
α2-Adrenergic Receptors: BZP exhibits high-affinity antagonist activity at α2-adrenoceptors.[3] By blocking these presynaptic autoreceptors, which normally provide negative feedback on norepinephrine release, BZP leads to an increased efflux of norepinephrine into the synapse.[3] This action is similar to that of the α2-antagonist yohimbine.[3]
-
Serotonin (5-HT) Receptors: BZP acts as a non-selective agonist at a variety of serotonin receptors.[3] Its interaction with different 5-HT receptor subtypes may contribute to its diverse psychological and physiological effects:
-
5-HT₂A Receptors: Agonism at 5-HT₂A receptors may be responsible for the mild hallucinogenic effects reported at high doses of BZP.[3]
-
5-HT₂B Receptors: Partial agonist or antagonist effects at 5-HT₂B receptors, which are densely expressed in the gut, may explain some of BZP's peripheral side effects.[3]
-
5-HT₃ Receptors: Interaction with 5-HT₃ receptors is a plausible explanation for the commonly reported side effect of headaches, as this receptor is implicated in the development of migraines.[3]
-
Signaling Pathways and Experimental Workflows
To elucidate the complex neuropharmacology of BZP, various in vitro and in vivo experimental models are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BZP and the typical workflows for its investigation.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vitro Neurotransmitter Release Assay ([³H]Dopamine Release from Rat Striatal Synaptosomes)
This protocol is a representative method for assessing the effects of BZP on dopamine release from isolated nerve terminals.
Objective: To quantify BZP-induced release of preloaded [³H]dopamine from rat striatal synaptosomes.
Materials:
-
Male Wistar rats (200-250 g)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 1.3 mM CaCl₂, pH 7.4), gassed with 95% O₂/5% CO₂
-
[³H]Dopamine
-
This compound (BZP) solutions of varying concentrations
-
Scintillation fluid and vials
-
Superfusion apparatus
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.
-
-
Radiolabeling:
-
Incubate the synaptosomal suspension with [³H]dopamine (final concentration 50 nM) for 30 minutes at 37°C.
-
-
Superfusion:
-
Transfer aliquots of the radiolabeled synaptosomes to the chambers of a superfusion apparatus.
-
Superfuse the synaptosomes with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) for 60 minutes to establish a stable baseline of spontaneous [³H]dopamine efflux.
-
Collect fractions at regular intervals (e.g., every 5 minutes).
-
-
Drug Application:
-
After the baseline period, switch to a superfusion buffer containing the desired concentration of BZP hydrochloride.
-
Continue to collect fractions for a specified period to measure drug-evoked release.
-
-
Quantification:
-
Add scintillation fluid to each collected fraction.
-
Quantify the amount of [³H]dopamine in each fraction using a liquid scintillation counter.
-
Express the results as a percentage of the total tritium present in the synaptosomes at the start of the superfusion.
-
In Vivo Microdialysis in the Rat Nucleus Accumbens
This protocol describes a typical in vivo experiment to measure the effects of BZP on extracellular neurotransmitter levels in a key brain region associated with reward and motivation.
Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin concentrations in the nucleus accumbens of freely moving rats following BZP administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Syringe pump
-
Fraction collector
-
This compound solution
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1.5 µL/min).[4]
-
Allow a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration:
-
Administer BZP hydrochloride via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples at 20-minute intervals for several hours post-administration.
-
Analyze the samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ECD.
-
Express the results as a percentage of the baseline neurotransmitter concentrations.
-
Neurotoxicity Assessment using SH-SY5Y Cells (LDH Assay)
This protocol outlines a common method to assess the cytotoxic potential of BZP on a human neuronal cell line.
Objective: To determine the concentration-dependent cytotoxicity of BZP in SH-SY5Y cells by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
96-well cell culture plates
-
This compound solutions of varying concentrations
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
-
Drug Exposure:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of BZP hydrochloride. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100 for maximum LDH release).
-
Incubate the cells for a predetermined period (e.g., 24 or 48 hours).
-
-
LDH Assay:
-
Following incubation, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each BZP concentration relative to the positive control (maximum LDH release) after subtracting the background absorbance.
-
Conclusion
This compound demonstrates a complex and multifaceted interaction with the monoaminergic systems of the central nervous system. Its primary actions as a norepinephrine and dopamine releasing agent, coupled with its antagonist activity at α2-adrenergic receptors and broad agonism at serotonin receptors, contribute to its stimulant and other psychoactive effects. The provided experimental protocols offer standardized methodologies for the continued investigation of BZP and related compounds. A thorough understanding of its neuropharmacological profile, including both its effects on neurotransmitter transporters and its direct receptor interactions, is essential for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and toxicology. Further research is warranted to fully elucidate the specific binding affinities at all relevant receptor subtypes and to explore the long-term neurochemical consequences of BZP exposure.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release of 3H-dopamine and analogous monoamines from rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzylpiperazine HCl as a Dopamine Transport Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperazine (BZP) is a synthetic psychoactive substance known for its stimulant properties, which primarily stem from its interaction with monoamine transporters. This technical guide provides a comprehensive overview of 1-benzylpiperazine hydrochloride (BZP HCl) as a dopamine transport (DAT) inhibitor. It details the pharmacological profile of BZP, including its binding affinity and functional potency at the dopamine, serotonin, and norepinephrine transporters. Furthermore, this document outlines detailed experimental protocols for conducting radioligand binding and synaptosomal uptake assays to characterize the interaction of BZP with the dopamine transporter. Finally, a proposed signaling pathway associated with DAT inhibition by BZP is visualized, offering insights into its mechanism of action at the molecular level.
Introduction
1-Benzylpiperazine (BZP) is a piperazine derivative that has been recreationally used for its euphoric and stimulant effects, which are comparable to those of amphetamine, albeit with a lower potency.[1] It primarily exerts its effects by modulating the levels of key neurotransmitters in the synaptic cleft, including dopamine, norepinephrine, and serotonin.[2][3] BZP has been shown to both inhibit the reuptake and stimulate the release of these monoamines.[4] The hydrochloride salt of BZP is often used in research settings due to its stability and solubility.
The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of dopamine from the synapse, thereby regulating the duration and magnitude of dopaminergic neurotransmission. Inhibition of DAT leads to an accumulation of extracellular dopamine, resulting in prolonged stimulation of postsynaptic dopamine receptors. This mechanism is a key target for many therapeutic agents and drugs of abuse. Understanding the interaction of compounds like BZP HCl with the dopamine transporter is crucial for elucidating their pharmacological effects and potential for abuse.
This guide aims to provide a detailed technical resource for researchers and professionals in drug development, focusing on the characterization of BZP HCl as a DAT inhibitor.
Data Presentation: Pharmacological Profile of 1-Benzylpiperazine
The pharmacological activity of 1-benzylpiperazine is characterized by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following tables summarize the available quantitative data on the potency of BZP in inducing the release of these monoamines. It is important to note that while BZP is known to inhibit reuptake, specific Ki or IC50 values for uptake inhibition are not consistently available in the literature.
| Table 1: Monoamine Transporter Release Potency (EC50, nM) | ||
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| 1-Benzylpiperazine (BZP) | 175 | 62 |
| d-Amphetamine | 25 | 7 |
| d-Methamphetamine | 25 | 12 |
Data sourced from a comparative study.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of 1-benzylpiperazine HCl with the dopamine transporter.
Radioligand Competitive Binding Assay for Dopamine Transporter
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the affinity of BZP HCl for DAT.
Materials:
-
Biological Sample: Crude membrane preparations from rat striatum or cells expressing the human dopamine transporter (e.g., HEK-293 cells).
-
Radioligand: [³H]WIN 35,428 (a potent DAT ligand).
-
Test Compound: 1-Benzylpiperazine HCl (BZP HCl) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration near its Kd), and 50 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]WIN 35,428, and 50 µL of membrane preparation.
-
Competitive Binding: 50 µL of BZP HCl at various concentrations, 50 µL of [³H]WIN 35,428, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to sit in the dark for at least 4 hours.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BZP HCl concentration.
-
Determine the IC₅₀ value (the concentration of BZP HCl that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.
Objective: To determine the potency (IC50) of BZP HCl in inhibiting dopamine uptake.
Materials:
-
Biological Sample: Synaptosomes prepared from rat striatum.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: 1-Benzylpiperazine HCl (BZP HCl) at various concentrations.
-
Uptake Buffer: e.g., Krebs-HEPES buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4).[6]
-
Homogenization Buffer: 0.32 M sucrose solution.
-
Stop Solution: Ice-cold uptake buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat striatal tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 16,000 x g for 20 minutes at 4°C.[6]
-
Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of BZP HCl or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, defined time (e.g., 5 minutes) at 37°C.
-
-
Termination and Filtration:
-
Terminate the uptake by adding an excess volume of ice-cold stop solution followed by rapid filtration through glass fiber filters.
-
Wash the filters quickly with more ice-cold stop solution.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]Dopamine uptake at each BZP HCl concentration.
-
Plot the percentage of inhibition of dopamine uptake against the logarithm of the BZP HCl concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Inhibition of the dopamine transporter by 1-benzylpiperazine HCl leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine then acts on postsynaptic dopamine receptors (D1 and D2 families), initiating downstream signaling cascades. The following diagram illustrates the primary signaling pathways activated by increased synaptic dopamine.
Caption: Postulated signaling cascade following DAT inhibition by BZP HCl.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.
Caption: Workflow for Radioligand Competitive Binding Assay.
Caption: Workflow for Synaptosomal Dopamine Uptake Inhibition Assay.
Conclusion
1-Benzylpiperazine HCl acts as a modulator of the dopamine transporter, contributing to its stimulant effects by increasing extracellular dopamine levels. This technical guide has provided a summary of its pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of the downstream signaling consequences of its primary mechanism of action. The provided methodologies for radioligand binding and synaptosomal uptake assays offer a robust framework for researchers to investigate the interaction of BZP HCl and other novel compounds with the dopamine transporter. Further research is warranted to fully elucidate the specific binding kinetics and the direct intracellular signaling events following DAT inhibition by BZP to gain a more complete understanding of its complex pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptations of Presynaptic Dopamine Terminals Induced by Psychostimulant Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Psychostimulant Properties of 1-Benzylpiperazine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperazine (BZP), a synthetic piperazine derivative, exhibits psychostimulant properties that have led to its recreational use and subsequent scheduling in many countries. Understanding its pharmacological profile is crucial for researchers in the fields of neuropharmacology, drug development, and toxicology. This technical guide provides an in-depth overview of the core psychostimulant properties of BZP hydrochloride (HCl), focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.
Mechanism of Action
1-Benzylpiperazine primarily exerts its stimulant effects through interaction with monoamine neurotransmitter systems in the central nervous system. Its principal mechanism involves the release of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), from presynaptic nerve terminals.[1][2] BZP also inhibits the reuptake of these neurotransmitters, although its potency as a releaser is more pronounced.[1][2] The combined effect of enhanced monoamine release and reuptake inhibition leads to increased synaptic concentrations of these neurotransmitters, resulting in heightened neuronal activity and the characteristic stimulant effects.
The psychostimulant effects of BZP are qualitatively similar to those of amphetamine, although it is estimated to be about 10 to 20 times less potent.[3] Its primary reinforcing and stimulant properties are attributed to its potent actions on the dopamine and norepinephrine systems.
Quantitative Pharmacological Data
The following tables summarize the in vitro functional potencies of 1-benzylpiperazine HCl on monoamine transporters. This data is essential for understanding its pharmacological profile and for comparative analysis with other psychostimulant compounds.
Table 1: Functional Potency of 1-Benzylpiperazine (BZP) for Monoamine Release
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 1-Benzylpiperazine (BZP) | 175[1] | 62[1] | 6050[1] |
| d-Amphetamine | 25[1] | 7[1] | 1765[1] |
EC50 (Half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal neurotransmitter release. Lower values indicate higher potency.
Experimental Protocols
The characterization of the psychostimulant properties of 1-benzylpiperazine HCl relies on a variety of well-established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of BZP for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for DAT) from rodents. The tissue is homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (BZP).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Synaptosomal Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.
-
Objective: To determine the half maximal inhibitory concentration (IC50) of BZP for the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents by homogenization and differential centrifugation.
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound (BZP).
-
Termination: The uptake process is terminated by rapid filtration or by the addition of a stop solution.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by plotting the percentage of uptake inhibition against the concentration of the test compound.
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
-
Objective: To measure the effect of BZP administration on the extracellular levels of dopamine, norepinephrine, and serotonin in brain regions such as the nucleus accumbens and prefrontal cortex.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Drug Administration: BZP is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe (reverse dialysis).
-
Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[4]
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment groups.
-
Locomotor Activity Assessment
This behavioral assay is used to measure the stimulant or depressant effects of a compound on spontaneous motor activity.
-
Objective: To assess the dose-dependent effects of BZP on horizontal and vertical activity in rodents.[5][6]
-
Methodology:
-
Apparatus: An open-field arena equipped with a grid of infrared beams or a video-tracking system is used to automatically record the animal's movements.
-
Habituation: Animals are habituated to the testing environment for a period before drug administration to establish a stable baseline of activity.[7]
-
Drug Administration: BZP or a vehicle control is administered to the animals.
-
Data Collection: Locomotor activity is recorded for a set period following drug administration.[7]
-
Data Analysis: Parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are analyzed to determine the effect of the drug.
-
Drug Discrimination Studies
This behavioral paradigm is used to assess the subjective effects of a drug in animals by training them to discriminate between the effects of a known drug and a vehicle.
-
Objective: To determine if the subjective effects of BZP are similar to those of a known psychostimulant, such as amphetamine.
-
Methodology:
-
Training: Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food or water). The correct lever depends on whether they have been administered the training drug (e.g., amphetamine) or a vehicle.
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the test compound (BZP).
-
Data Collection: The percentage of responses on the drug-appropriate lever is recorded.
-
Data Analysis: Full substitution (a high percentage of responses on the drug-appropriate lever) indicates that the test compound has subjective effects similar to the training drug.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 1-benzylpiperazine (BZP).
Caption: Experimental workflow for a synaptosomal uptake assay.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
1-Benzylpiperazine HCl is a psychostimulant that primarily enhances dopaminergic and noradrenergic neurotransmission through the release and reuptake inhibition of these monoamines. Its pharmacological profile, characterized by the quantitative data presented, aligns with its observed stimulant and abuse potential. The experimental protocols detailed in this guide provide the foundational methodologies for the continued investigation of BZP and other novel psychoactive substances. A thorough understanding of these techniques is paramount for advancing our knowledge in the fields of neuropharmacology and drug development.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Metabolism of Benzylpiperazine (BZP): A Technical Examination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Finding: 1-Benzylpiperazine Hydrochloride is Not a Metabolite of BZP
Contrary to some commercial product descriptions, this compound (BZP HCl) is not a metabolite of 1-benzylpiperazine (BZP). BZP HCl is the hydrochloride salt of the parent compound, BZP. In scientific research and pharmaceutical preparations, BZP is often used in its salt form, such as the dihydrochloride, to improve its stability and solubility.[1][2][3] When introduced into a biological system, BZP HCl dissociates into the active BZP molecule and chloride ions. The subsequent metabolic processes act upon the BZP molecule itself, not its salt form.
Metabolism, by definition, involves the enzymatic modification of a substance within the body. The established metabolic pathways of BZP involve hydroxylation and the degradation of the piperazine ring, leading to the formation of several distinct chemical entities.[4][5][6]
The Metabolic Fate of Benzylpiperazine
The metabolism of BZP primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with potential involvement of CYP2D6, CYP1A2, and CYP3A4.[7][8] The main metabolic transformations are aromatic hydroxylation and N-dealkylation, followed by conjugation reactions for excretion.[8]
Primary Metabolites of BZP
The biotransformation of BZP results in several key metabolites, which have been identified in both human and animal studies.[5][7] The primary metabolites are summarized in the table below.
| Metabolite Name | Chemical Structure | Metabolic Pathway | Species Detected |
| p-Hydroxy-BZP (p-OH-BZP) | 4-(piperazin-1-ylmethyl)phenol | Aromatic Hydroxylation | Human, Rat |
| m-Hydroxy-BZP (m-OH-BZP) | 3-(piperazin-1-ylmethyl)phenol | Aromatic Hydroxylation | Human, Rat |
| Piperazine | Piperazine | N-dealkylation | Human, Animal |
| Benzylamine | Phenylmethanamine | N-dealkylation | Human, Animal |
| N-Benzylethylenediamine | N-benzyl-ethane-1,2-diamine | Piperazine Ring Opening | Human, Animal |
Data compiled from multiple sources.[4][5][7][9]
Experimental Protocols for Metabolite Identification
The identification and quantification of BZP and its metabolites have been accomplished through various analytical techniques. Below are detailed methodologies from key studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A widely used method for the detection of BZP and its metabolites in urine involves GC-MS.[5][6]
-
Sample Preparation: Urine samples are subjected to acid hydrolysis to deconjugate any phase II metabolites. This is followed by liquid-liquid extraction to isolate the analytes.
-
Derivatization: The extracted compounds are then derivatized, often through microwave-assisted acetylation, to improve their volatility and chromatographic properties.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra. Full-scan GC-MS is often employed for comprehensive screening.[5]
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is another powerful technique for analyzing BZP and its metabolites, particularly for quantifying the parent drug and its hydroxylated metabolites.[4]
-
Sample Preparation: Solid-phase extraction (SPE) is a common method for cleaning up and concentrating the analytes from urine samples.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used with a gradient elution of mobile phases, such as a mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization source coupled with a mass spectrometer. Detection can be performed in selected ion monitoring (SIM) mode for targeted quantification or full-scan mode for metabolite identification.[10]
Visualizing the Metabolic Pathway of BZP
The following diagram illustrates the primary metabolic pathways of Benzylpiperazine.
Figure 1. Primary Metabolic Pathways of Benzylpiperazine (BZP).
Conclusion
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Receptor Binding Affinity of 1-Benzylpiperazine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperazine (BZP), a synthetic compound, exhibits a complex pharmacological profile through its interaction with various neurotransmitter receptors and transporters. This technical guide provides a comprehensive overview of the receptor binding affinity of 1-benzylpiperazine hydrochloride (HCl), summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of BZP and related compounds.
Introduction
1-Benzylpiperazine (BZP) is a psychoactive substance with stimulant properties, primarily interacting with the dopaminergic, serotonergic, and adrenergic systems.[1][2] Its mechanism of action involves both the inhibition of neurotransmitter reuptake and direct receptor binding, leading to a multifaceted physiological response.[1][2] Understanding the specific binding affinities of BZP at various receptors is crucial for elucidating its pharmacological effects and potential therapeutic or toxicological implications. This guide consolidates available data on the receptor binding profile of BZP, presents standardized experimental protocols for its assessment, and provides visual representations of the relevant signaling cascades.
Receptor Binding Affinity Profile
The interaction of 1-benzylpiperazine HCl with monoamine transporters and various receptor subtypes has been characterized to varying extents. The following tables summarize the available quantitative data, primarily focusing on its effects on neurotransmitter release and transporter interaction. Direct, comprehensive Ki or IC50 values for a wide range of G-protein coupled receptors are not extensively reported in publicly available literature.
Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine
| Transporter | Parameter | Value (nM) | Reference |
| Dopamine Transporter (DAT) | Release EC50 | 175 | [2] |
| Norepinephrine Transporter (NET) | Release EC50 | 62 | [2] |
| Serotonin Transporter (SERT) | Release EC50 | 6050 | [2] |
EC50 (Half-maximal effective concentration) for neurotransmitter release indicates the concentration of BZP required to elicit 50% of the maximal release of the respective neurotransmitter.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through in vitro radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay, which can be adapted for various G-protein coupled receptors.
General Radioligand Binding Assay Protocol
This protocol outlines the steps for determining the binding affinity (Ki) of a test compound (e.g., 1-benzylpiperazine HCl) for a specific receptor, using the 5-HT2A receptor as an example.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat frontal cortex).[3]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).[3]
-
Test Compound: 1-Benzylpiperazine HCl, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Ligand: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding (e.g., unlabeled ketanserin or spiperone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Equipment: 96-well microplates, cell harvester, scintillation counter, and appropriate pipetting devices.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer to a predetermined protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Non-specific binding ligand, radioligand, and receptor membranes.
-
Test Compound Binding: Serial dilutions of 1-benzylpiperazine HCl, radioligand, and receptor membranes.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats completely.
-
Add scintillation cocktail to each filter circle.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathways
1-Benzylpiperazine's interaction with various receptors initiates downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the nature of the interaction (agonist or antagonist).
Serotonergic System
BZP acts as a non-selective agonist at a wide variety of serotonin receptors.[2] For example, its interaction with 5-HT2A receptors, which are coupled to Gq/11 proteins, would lead to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[4]
Serotonin 5-HT2A Receptor Signaling Pathway (Gq-coupled)
Caption: Gq-protein coupled signaling cascade for 5-HT2A receptors.
Adrenergic System
BZP has a high affinity for the alpha-2 adrenergic receptor, where it acts as an antagonist.[2] Alpha-2 adrenergic receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing this receptor, BZP blocks the inhibitory effect on adenylyl cyclase, which can result in an increase in cAMP levels and subsequent downstream signaling.
Alpha-2 Adrenergic Receptor Signaling (Antagonism)dot
References
A Technical Guide to the Research Applications of 1-Benzylpiperazine Hydrochloride (CAS No. 110475-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperazine hydrochloride (BPZH), identified by CAS number 110475-31-5, is the hydrochloride salt of 1-benzylpiperazine (BZP). While the hydrochloride form is primarily utilized for its improved solubility and stability in research settings, the pharmacological activity is attributed to the BZP moiety. BZP is a synthetic compound that has garnered significant attention in the scientific community for its stimulant and psychoactive properties, primarily acting on monoaminergic systems.[1][2] This technical guide provides an in-depth overview of the research applications of BPZH, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Research Applications
The primary research applications of this compound revolve around its function as a modulator of monoamine neurotransmission. Key areas of investigation include:
-
Neuropharmacology: Studying the effects of monoamine transporter inhibition and release on behavior and neuronal signaling.
-
Drug Abuse and Addiction Research: Investigating the mechanisms of action of stimulant drugs and the potential for abuse and dependence.[3]
-
Analytical Chemistry and Forensic Science: Serving as a reference standard for the detection and quantification of piperazine-derived psychoactive substances.
-
Drug Development: Acting as a lead compound or scaffold for the development of novel therapeutics targeting monoamine transporters.[4]
Mechanism of Action
1-Benzylpiperazine exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its primary mechanism involves inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[1] Additionally, BZP can induce the release of these monoamines.[5] This dual action as a reuptake inhibitor and releasing agent contributes to its complex pharmacological profile.
Signaling Pathway
The interaction of BZP with monoamine transporters is a key aspect of its signaling pathway. By blocking these transporters, BZP disrupts the normal clearance of dopamine, norepinephrine, and serotonin, leading to prolonged activation of their respective postsynaptic receptors.
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on 1-benzylpiperazine.
Table 1: In Vitro Monoamine Transporter Affinity
| Transporter | Parameter | Value (nM) | Reference |
| Dopamine Transporter (DAT) | Ki | 34 ± 11 | [6] |
| Serotonin Transporter (SERT) | IC50 | 207,000 | [7] |
| Norepinephrine Transporter (NET) | - | - | - |
Table 2: In Vivo Effects on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Rat | 5.0 | Dose-dependent hyperactivity | [3] |
| Rat | 10.0 | Dose-dependent hyperactivity | [3] |
| Rat | 20.0 | Dose-dependent hyperactivity | [3] |
| Rat | 40.0 | Dose-dependent hyperactivity | [3] |
| Rat | 10.0 | Heightened anxiety-like behavior after adolescent exposure | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol describes a common method for the synthesis of 1-benzylpiperazine and its conversion to the hydrochloride salt.[9]
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Benzyl chloride
-
Absolute ethanol
-
Dry hydrogen chloride gas
-
Dry benzene
-
5N Sodium hydroxide
-
Chloroform
Procedure:
-
Dissolve piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol at 65°C.
-
Slowly add benzyl chloride to the solution while maintaining the temperature at 65°C and stirring vigorously.
-
After the addition is complete, cool the reaction mixture and saturate it with dry hydrogen chloride gas while cooling in an ice bath.
-
Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration.
-
Wash the product with dry benzene and dry it.
-
For obtaining the free base, dissolve the dihydrochloride salt in water, make the solution alkaline with 5N sodium hydroxide, and extract with chloroform.
-
Dry the chloroform extracts and evaporate the solvent to obtain 1-benzylpiperazine free base.
In Vitro Dopamine Transporter (DAT) Uptake Assay
This protocol details a method to measure the inhibition of dopamine uptake by BZP in cells expressing the dopamine transporter.[10][11][12]
Materials:
-
DAT-expressing cells (e.g., HEK293-hDAT)
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound (test compound)
-
[³H]dopamine (radioligand)
-
Known DAT inhibitor (e.g., cocaine, for non-specific uptake determination)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate DAT-expressing cells in a multi-well plate and grow to confluence.
-
Assay Preparation: Wash the cells with pre-warmed assay buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of BPZH or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a known DAT inhibitor) from the total uptake. Plot the percent inhibition of specific uptake as a function of BPZH concentration to determine the IC₅₀ value.
In Vivo Assessment of Locomotor Activity in Rodents
This protocol describes a method to assess the stimulant effects of BPZH on the spontaneous movement of rodents.[13]
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Sterile saline (vehicle)
-
Open-field arena equipped with infrared beams or a video tracking system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually in the open-field arena and allow it to habituate for 30-60 minutes until baseline activity levels are stable.
-
Drug Administration: Administer the desired dose of BPZH or vehicle via i.p. injection.
-
Testing: Immediately after injection, place the animal back into the open-field arena and record its locomotor activity for a predetermined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the recorded data to quantify various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena. Compare the activity levels between the BPZH-treated and vehicle-treated groups.
Conclusion
This compound is a valuable research tool for investigating the neuropharmacology of monoaminergic systems. Its well-characterized mechanism of action as a dopamine, norepinephrine, and serotonin transporter inhibitor and releasing agent makes it a suitable compound for studying the behavioral and neurochemical effects of stimulant drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies utilizing this compound. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its potential as a scaffold for the development of novel therapeutics.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzylpiperazine Hydrochloride from Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-benzylpiperazine hydrochloride from benzyl chloride. The described method is a modification of a procedure first reported by Cymerman Craig, Rogers, and Tate, which offers a straightforward approach to obtaining a pure product.[1]
Introduction
1-Benzylpiperazine (BZP) and its salts are important intermediates in the pharmaceutical industry.[2] BZP derivatives have been investigated for a variety of pharmacological activities. The synthesis described herein involves the mono-alkylation of piperazine with benzyl chloride to form 1-benzylpiperazine, which is then converted to its dihydrochloride salt. This method is advantageous as it is simple and yields an easily purified product, free from the disubstituted N,N'-dibenzylpiperazine.[1][3] The benzyl group can be readily removed by hydrogenolysis, making it a useful protecting group for the synthesis of monosubstituted and unsymmetrically disubstituted piperazines.[1]
Reaction Scheme
The overall reaction scheme is as follows:
Piperazine + Benzyl Chloride → 1-Benzylpiperazine 1-Benzylpiperazine + 2 HCl → 1-Benzylpiperazine Dihydrochloride
Experimental Protocols
Materials and Equipment
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Benzyl chloride (recently distilled)
-
Absolute ethanol
-
Dry hydrogen chloride gas
-
5N Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Dry benzene
-
250-ml Erlenmeyer flask
-
Stirring apparatus
-
Heating bath
-
Ice bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Distillation apparatus (Claisen flask)
-
pH meter or pH indicator strips
Protocol 1: Synthesis of 1-Benzylpiperazine Dihydrochloride
This protocol is adapted from Organic Syntheses.[1][4]
-
Preparation of the Piperazine Solution: In a 250-ml Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol. Warm the solution in a bath at 65°C.[1][4]
-
Add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate to the solution and swirl to dissolve while maintaining the temperature at 65°C.[1][4]
-
Reaction with Benzyl Chloride: While vigorously swirling or stirring the solution at 65°C, add 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride over a period of 5 minutes. The formation of white needles of piperazine dihydrochloride monohydrate will begin almost immediately.[1][4]
-
Continue stirring the reaction mixture at 65°C for an additional 25 minutes.[1][4]
-
Isolation of Piperazine Dihydrochloride: Cool the reaction mixture, and then place it in an ice bath for approximately 30 minutes without stirring.[1][4]
-
Collect the precipitated piperazine dihydrochloride monohydrate crystals by suction filtration. Wash the crystals with three 10-ml portions of ice-cold absolute ethanol and then dry them. The recovery of the dihydrochloride should be between 21.5–22.0 g (97–99%).[1][4]
-
Formation of 1-Benzylpiperazine Dihydrochloride: Combine the filtrate and the washings from the previous step and cool the solution in an ice bath.[1][4]
-
Treat the cold solution with 25 ml of absolute ethanol that has been saturated with dry hydrogen chloride at 0°C.[1][4]
-
After thorough mixing, cool the solution in an ice bath for 10–15 minutes.[1][4]
-
Isolation of 1-Benzylpiperazine Dihydrochloride: Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration. Wash the product with dry benzene and then dry it. The expected yield is 29.0–29.5 g (93–95%).[1][4]
Protocol 2: Conversion of 1-Benzylpiperazine Dihydrochloride to 1-Benzylpiperazine (Free Base)
-
Basification: Dissolve the 1-benzylpiperazine dihydrochloride (from Protocol 1) in 50 ml of water.[1][4]
-
Make the solution alkaline (pH > 12) by adding approximately 60 ml of 5N sodium hydroxide solution.[1][4]
-
Extraction: Extract the aqueous solution with twelve 20-ml portions of chloroform. Continuous extraction with chloroform can also be conveniently used.[1][4]
-
Drying and Solvent Removal: Combine the chloroform extracts and dry them over anhydrous sodium sulfate.[1][4]
-
Remove the chloroform by distillation to obtain a pale-brown oil of 1-benzylpiperazine.[1]
-
Purification: The crude 1-benzylpiperazine can be purified by vacuum distillation. The pure product distills at 122–124°C/2.5 mmHg.[1][4] The yield of pure 1-benzylpiperazine is typically between 14.3–16.5 g.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Protocol 1: 1-Benzylpiperazine Dihydrochloride | ||
| Yield | 93–95% | [1][4] |
| Melting Point | ~280°C (with decomposition), sinters at ~254°C | [1][4] |
| Protocol 2: 1-Benzylpiperazine (Free Base) | ||
| Yield | 65-75% | [4] |
| Boiling Point | 122–124°C at 2.5 mmHg | [1][4] |
| Refractive Index (nD25) | 1.5440–1.5450 | [1] |
| Alternative Protocol (Patent CN1634901A) | ||
| Yield of 1-Benzylpiperazine | >95% | [2] |
| Purity of 1-Benzylpiperazine | >99% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-benzylpiperazine dihydrochloride.
Signaling Pathway (Logical Relationship)
The synthesis of this compound from benzyl chloride follows a logical progression of chemical transformations and purification steps. The following diagram illustrates the key relationships in this process.
Caption: Logical flow of the synthesis of 1-benzylpiperazine HCl.
References
Application Notes and Protocols for the Synthesis of Benzylpiperazines
Introduction
The reaction between benzyl chloride and piperazine is a fundamental N-alkylation process in organic synthesis, widely employed in the pharmaceutical industry for the production of various active pharmaceutical ingredients (APIs). Piperazine, a symmetrical diamine, can react with one or two molecules of benzyl chloride to yield 1-benzylpiperazine (mono-substituted) or 1,4-dibenzylpiperazine (di-substituted), respectively. The control of stoichiometry and reaction conditions is paramount to selectively synthesize the desired product. Toluene is frequently used as a solvent for this reaction due to its ability to facilitate the desired temperature range and its immiscibility with the aqueous solutions used during work-up. These application notes provide detailed protocols for the selective synthesis of both mono- and di-substituted products.
Reaction Pathway
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. The hydrogen chloride (HCl) generated as a byproduct reacts with a base present in the reaction mixture. This can be an added base or another molecule of piperazine.
Caption: Reaction pathway for the benzylation of piperazine.
Application Notes
-
Stoichiometry Control: The molar ratio of piperazine to benzyl chloride is the most critical factor in determining the product distribution.
-
Mono-substitution (1-Benzylpiperazine): A significant excess of piperazine (e.g., 3:1 or greater) is used to increase the statistical probability that a benzyl chloride molecule will react with an un-substituted piperazine rather than the already mono-substituted product.
-
Di-substitution (1,4-Dibenzylpiperazine): A stoichiometric ratio of at least 2 moles of benzyl chloride per mole of piperazine is required. An excess of benzyl chloride can be used to drive the reaction to completion.[1] The presence of 1,4-dibenzylpiperazine is often an indicator of a poorly controlled synthesis of the mono-substituted product, resulting from excess benzyl chloride or high temperatures.[1]
-
-
Role of Base: The reaction generates hydrogen chloride (HCl), which will protonate the basic nitrogen atoms of piperazine, forming hydrochloride salts and rendering them unreactive. To ensure the reaction proceeds, a base must be present to neutralize the HCl. In mono-substitution protocols, the excess piperazine itself serves as the base. For di-substitution, an inorganic base like sodium hydroxide or potassium carbonate is often added.
-
Solvent Selection: Toluene is a suitable solvent as it is relatively non-polar and allows for heating to temperatures that facilitate the reaction in a reasonable timeframe.[2] Its immiscibility with water is advantageous for the work-up phase, allowing for simple separation of the organic and aqueous layers.
-
Temperature and Reaction Time: The reaction is typically heated to ensure a practical reaction rate. A common temperature is 70°C, with reaction times around 8 hours.[2] Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine completion.
-
Work-up and Purification: The initial product is often the hydrochloride salt.[2] Neutralization with a base like sodium hydroxide is necessary to liberate the free amine.[2] The product is then extracted into an organic solvent, which is subsequently washed, dried, and evaporated. Final purification is typically achieved by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of both mono- and di-substituted benzylpiperazine.
| Parameter | 1-Benzylpiperazine (Mono-substituted) | 1,4-Dibenzylpiperazine (Di-substituted) | Reference(s) |
| Piperazine | 3.0 eq | 1.0 eq | [3] |
| Benzyl Chloride | 1.0 eq | 2.1 eq | [1] |
| Solvent | Toluene | Toluene | [2] |
| Base | Excess Piperazine / NaOH (during workup) | Sodium Hydroxide | [2] |
| Temperature | 70°C | 70-80°C | [2] |
| Reaction Time | 8 hours | 8-12 hours | [2] |
| Typical Yield | ~80-95% | >90% | [3][4] |
| Product Purity | >99% (after distillation) | >98% (after recrystallization/distillation) | [4][5] |
| Final Form | Liquid (Free Base) | Crystalline Solid (Free Base or HCl Salt) | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperazine (Mono-substitution)
This protocol is designed to favor the formation of the mono-substituted product by using a significant excess of piperazine.
Materials:
-
Piperazine
-
Benzyl chloride
-
Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 5N)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
Workflow Diagram:
Caption: Experimental workflow for 1-benzylpiperazine synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, charge piperazine (3.0 equivalents) and toluene.
-
Heating: Begin stirring and heat the mixture to 70°C using a heating mantle.
-
Addition of Benzyl Chloride: Once the reaction mixture reaches 70°C, add benzyl chloride (1.0 equivalent) dropwise via the addition funnel over a period of about 1 hour.
-
Reaction: Maintain the temperature at 70°C and continue stirring for 8 hours. Monitor the reaction's progress by TLC or GC until the benzyl chloride is consumed.
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water to dissolve the piperazine hydrochloride salts.
-
Slowly add a 5N sodium hydroxide solution until the aqueous layer is strongly alkaline (pH > 12), which converts the hydrochloride salt to the free base.[2]
-
-
Extraction and Washing:
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with two additional portions of toluene.
-
Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 1-benzylpiperazine.[4]
Protocol 2: Synthesis of 1,4-Dibenzylpiperazine (Di-substitution)
This protocol is adjusted to favor the formation of the di-substituted product.
Materials:
-
Piperazine
-
Benzyl chloride
-
Toluene
-
Sodium hydroxide (pellets or concentrated solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge piperazine (1.0 equivalent), sodium hydroxide (2.2 equivalents), and toluene.
-
Heating: Begin stirring and heat the mixture to 70-80°C.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (2.1 equivalents) to the stirring mixture. An exothermic reaction may be observed. Maintain control of the temperature with external cooling if necessary.
-
Reaction: After the addition is complete, maintain the mixture at 70-80°C and stir for 8-12 hours, or until TLC/GC analysis indicates the completion of the reaction.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. A solid precipitate (1,4-dibenzylpiperazine and sodium chloride) will form. Add water to dissolve the sodium chloride, then collect the solid product by suction filtration.
-
Washing: Wash the filtered solid thoroughly with deionized water to remove any inorganic salts and then with a small amount of cold toluene or hexane to remove organic impurities.
-
Purification: The crude 1,4-dibenzylpiperazine can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a pure crystalline solid.
Safety Precautions:
-
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe burns. Handle with care.
-
Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Ensure the reaction is performed away from ignition sources in a fume hood.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
The Versatility of 1-Benzylpiperazine HCl: A Building Block for Diverse Therapeutics
Application Notes and Protocols for Researchers in Drug Synthesis
Introduction:
1-Benzylpiperazine hydrochloride (Bzp-HCl), a versatile heterocyclic building block, has proven to be a valuable scaffold in the synthesis of a wide array of pharmaceutical agents. Its rigid piperazine core, combined with the modifiable benzyl group, provides a unique platform for developing compounds that interact with various biological targets. This document provides detailed application notes and experimental protocols for the use of 1-benzylpiperazine HCl in the synthesis of drugs targeting the central nervous system (CNS), as well as antihistaminic agents. The protocols are intended for researchers, scientists, and drug development professionals.
Application in CNS Drug Discovery: Sigma-1 Receptor Antagonists
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological disorders, including neuropathic pain. Antagonists of the sigma-1 receptor have shown promise as potential analgesics. The 1-benzylpiperazine moiety serves as a key pharmacophore in a number of potent and selective sigma-1 receptor antagonists.
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound ID | Modification on Benzylpiperazine | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity (σ2/σ1) | Yield (%) |
| 1 | 4-Methoxybenzyl | 1.6 | 1417 | 886 | 54.4 |
| 2 | 4-Methoxybenzyl | 3.8 | >1000 | >263 | 60.4 |
| 3 | 4-Hydroxybenzyl | 10.5 | 4450 | 423 | 90 |
Data synthesized from multiple sources.
Experimental Protocol: Synthesis of a Sigma-1 Receptor Antagonist (Compound 1)
This protocol describes the synthesis of 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, a potent sigma-1 receptor antagonist.[1]
Materials:
-
1-(4-Methoxybenzyl)piperazine
-
3-Cyclohexylpropanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-cyclohexylpropanoic acid (1.0 equivalent) in dry THF. Add 1,1'-carbonyldiimidazole (1.0 equivalent) and stir the mixture at room temperature until gas evolution ceases.
-
Amide Coupling: In a separate flask, dissolve 1-(4-methoxybenzyl)piperazine (1.1 equivalents) in dry THF. Cool the solution to 0°C in an ice bath.
-
Add the activated acid solution dropwise to the 1-(4-methoxybenzyl)piperazine solution under a nitrogen atmosphere.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and methanol (9.7:0.3, v/v) as the eluent.
-
The final product (Compound 1) is obtained as a white solid with a yield of 54.4%.[1]
Application in CNS Drug Discovery: Histone Deacetylase 6 (HDAC6) Inhibitors
HDAC6 is a cytoplasmic enzyme that plays a crucial role in protein quality control and intracellular transport. Its inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases. The benzylpiperazine scaffold has been successfully incorporated into the "cap" region of hydroxamate-based HDAC6 inhibitors to enhance their brain penetration.[2]
Quantitative Data: HDAC6 Inhibition and Cytotoxicity
| Compound ID | Modification on Benzylpiperazine | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Cell Viability (MDA-MB-231, IC50 µM) |
| 4 | 1-Benzhydryl | 31 | 1470 | 47.5 | >100 |
| 5 | 1-Benzhydryl | 50 | >5000 | >100 | >100 |
Data synthesized from multiple sources.[3]
Experimental Protocol: Synthesis of an HDAC6 Inhibitor (General Procedure)
This protocol outlines a general procedure for the alkylation of 1-benzylpiperazine to introduce a linker connected to the hydroxamic acid moiety.[3]
Materials:
-
1-Benzylpiperazine (or a derivative like 1-benzhydryl piperazine)
-
Appropriate bromo-methyl ester
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
Alkylation: In a round-bottom flask, dissolve 1-benzylpiperazine (1.0 equivalent) in acetonitrile.
-
Add the corresponding bromo-methyl ester (1.1 equivalents) and potassium carbonate (1.7 equivalents) to the solution at 0°C.
-
Heat the reaction mixture to reflux and maintain for overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove solid potassium carbonate.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Application in Antihistamine Synthesis: Meclizine
1-Benzylpiperazine and its derivatives are foundational in the synthesis of several first-generation antihistamines. Meclizine, used to treat motion sickness and vertigo, is a prominent example.
Quantitative Data: Synthesis of Meclizine Hydrochloride
| Step | Reactants | Solvent | Yield (%) | Purity (%) |
| 1. Intermediate Synthesis | Piperazine, 4-chlorodiphenylchloromethane | Ethanol | ~75 | >98 |
| 2. Final Product Synthesis | 1-(4-chlorobenzhydryl) piperazine, m-methylbenzyl chloride | Toluene | 64.5-66 | 98.5-98.7 |
Data synthesized from patent literature.[4]
Experimental Protocol: Two-Step Synthesis of Meclizine
This protocol describes a two-step synthesis of meclizine starting from piperazine.[4][5]
Step 1: Synthesis of 1-(4-chlorobenzhydryl) piperazine
Materials:
-
Piperazine
-
4-chlorodiphenylchloromethane
-
Ethanol
Procedure:
-
Dissolve piperazine in ethanol in a reaction vessel.
-
Add 4-chlorodiphenylchloromethane to the solution. The weight ratio of piperazine to 4-chlorodiphenylchloromethane should be approximately 2.5:1.[4]
-
Heat the reaction mixture under reflux at 50-90°C for 4-6 hours.[4]
-
After the reaction is complete, cool the mixture and isolate the intermediate product, 1-(4-chlorobenzhydryl) piperazine.
Step 2: Synthesis of Meclizine
Materials:
-
1-(4-chlorobenzhydryl) piperazine
-
m-methylbenzyl chloride
-
Toluene
-
Potassium carbonate
Procedure:
-
Dissolve the 1-(4-chlorobenzhydryl) piperazine from Step 1 in toluene in a reaction flask.
-
Add potassium carbonate as a base.
-
Slowly add m-methylbenzyl chloride to the mixture.
-
Heat the reaction mixture under reflux at 50-90°C for 4-6 hours.[4]
-
Upon completion, cool the reaction mixture and wash with water.
-
The organic layer is then treated with hydrochloric acid to precipitate meclizine hydrochloride.
-
The final product is filtered, washed, and dried.
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthetic routes and the mechanism of action of these benzylpiperazine-derived drugs, the following diagrams are provided.
Caption: Synthetic workflow for a sigma-1 receptor antagonist.
Caption: Signaling pathway of HDAC6 inhibition.
Caption: Two-step synthesis of Meclizine.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application of 1-Benzylpiperazine HCl in Wastewater Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperazine (BZP) is a synthetic psychoactive substance with stimulant effects, often used recreationally as a substitute for amphetamines. Its detection and quantification in wastewater are crucial for monitoring its consumption at a community level through Wastewater-Based Epidemiology (WBE). WBE provides objective, near real-time data on the use of illicit drugs and pharmaceuticals within a specific population. This document provides detailed application notes and protocols for the analysis of 1-benzylpiperazine hydrochloride (BZP-HCl) in wastewater samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data relevant to the analysis of BZP in wastewater.
Table 1: Reported Concentrations and Removal Efficiency of 1-Benzylpiperazine (BZP) in Municipal Wastewater
| Parameter | Value | Geographic Location | Source |
| Influent Load | 3-10 mg/1000 inhabitants/day | 18 major cities in China | [1] |
| Removal Efficiency | >95% | China | [1] |
Table 2: Method Detection and Quantification Limits for Analytes in Wastewater using LC-MS/MS
| Analyte | Matrix | Method | Method Detection Limit (MDL) | Method Quantification Limit (MQL) | Source |
| Various Pharmaceuticals | Wastewater | LC-MS/MS | 0.7 - 19 ng/L | 3 - 125 ng/L | [2] |
| Respiratory Pharmaceuticals | Wastewater | LC-MS/MS | 0.7 - 19 ng/L | 3 - 125 ng/L | [2] |
| Various Pharmaceuticals | Surface and Hospital Wastewater | UPLC-MS/MS | 0.005 - 0.015 µg/L (Surface Water) | 0.014 - 0.123 µg/L (Hospital Wastewater) | [3] |
| Illicit Drugs | River and Wastewater | UHPLC-MS/MS | 0.17 - 1.67 ng/L | - | [4] |
Experimental Protocols
This section details the methodology for the analysis of BZP-HCl in wastewater, from sample collection to final quantification.
Sample Collection and Preservation
Representative sampling is critical for accurate WBE.
-
Sampling Type: 24-hour composite samples should be collected from the influent of a wastewater treatment plant (WWTP). Time-proportional or flow-proportional sampling is recommended to ensure the sample is representative of the daily load.
-
Sampling Equipment: Use automated samplers with refrigerated storage.
-
Sample Containers: Collect samples in clean, amber glass or polypropylene bottles to prevent photodegradation and adsorption of the analyte.
-
Preservation: Immediately upon collection, samples should be cooled to 4°C. For longer-term storage, samples should be frozen at -20°C to minimize degradation of BZP. Acidification of the sample to a pH of 2 with hydrochloric acid can also improve the stability of many amine-containing compounds like BZP.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the complex matrix of wastewater and the typically low concentrations of BZP, a pre-concentration and clean-up step is necessary. Solid-phase extraction is the most common technique for this purpose.
-
Materials:
-
Mixed-mode cation exchange (e.g., Oasis MCX) or hydrophilic-lipophilic balanced (HLB) SPE cartridges.
-
SPE manifold.
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Ammonium hydroxide.
-
Formic acid.
-
Ultrapure water.
-
Internal standard (e.g., BZP-d7).
-
-
Procedure:
-
Sample Pre-treatment: Thaw frozen wastewater samples to room temperature. Homogenize the sample by shaking. Centrifuge or filter the sample (e.g., using a 1 µm glass fiber filter) to remove suspended solids.
-
Internal Standard Spiking: Spike a known amount of internal standard (e.g., BZP-d7) into the filtered wastewater sample to correct for matrix effects and variations in extraction efficiency.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Equilibrate the cartridge with 5 mL of ultrapure water adjusted to the same pH as the sample (e.g., pH 2 if acidified).
-
-
Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interferences.
-
Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge using 5-10 mL of a suitable elution solvent. For mixed-mode cation exchange cartridges, an elution solvent containing a base, such as 5% ammonium hydroxide in methanol or acetonitrile, is typically used to neutralize the charge on the amine group of BZP and facilitate its elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of BZP in complex wastewater matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute BZP, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for BZP:
-
Precursor Ion (m/z): 177.1
-
Product Ions (m/z): 91.1 (quantifier), 134.1 (qualifier)
-
-
Precursor and Product Ions for BZP-d7 (Internal Standard):
-
Precursor Ion (m/z): 184.1
-
Product Ions (m/z): 98.1 (quantifier), 134.1 (qualifier)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Quantification and Quality Control
-
Calibration: A calibration curve should be prepared by spiking known concentrations of BZP-HCl standard solutions into blank wastewater matrix that has been pre-screened to be free of BZP. The concentration range should cover the expected concentrations in the wastewater samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method during sample analysis.
-
Data Analysis: Quantify the concentration of BZP in the wastewater samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of 1-benzylpiperazine in wastewater.
Caption: Logical relationship in wastewater-based epidemiology of BZP.
References
- 1. Occurrence of new psychoactive substances in wastewater of major Chinese cities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Benzylpiperazine HCl in Human Serum by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-benzylpiperazine (BZP) in human serum. The protocol employs a straightforward protein precipitation for sample preparation, ensuring rapid turnaround times suitable for high-throughput analysis in clinical and forensic toxicology, as well as pharmacokinetic studies. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
1-Benzylpiperazine (BZP) is a synthetic stimulant belonging to the piperazine class of compounds.[1] Initially developed as a potential antidepressant, it has gained popularity as a recreational drug due to its amphetamine-like effects.[1] The increasing prevalence of BZP use necessitates the availability of reliable and sensitive analytical methods for its detection and quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This application note provides a detailed protocol for the quantification of BZP in human serum, applicable to researchers, scientists, and professionals in drug development and toxicology.
Experimental
Materials and Reagents
-
1-Benzylpiperazine HCl (BZP HCl) reference standard
-
1-Benzylpiperazine-d7 (BZP-d7) HCl (Internal Standard, IS)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human serum
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BZP HCl and BZP-d7 HCl in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
BZP Working Standard Solutions: Perform serial dilutions of the BZP primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the BZP-d7 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown serum samples.
-
Pipette 100 µL of the respective serum sample (blank, standard, QC, or unknown) into the labeled tubes.
-
Add 10 µL of the 100 ng/mL BZP-d7 internal standard working solution to all tubes except for the blank matrix.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters.
Table 2: HPLC Gradient Program.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: Mass Spectrometry Parameters.
Table 4: MRM Transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| BZP (Quantifier) | 177.1 | 91.1 | 20 | 100 |
| BZP (Qualifier) | 177.1 | 134.1 | 15 | 100 |
| BZP-d7 (IS) | 184.2 | 98.1 | 22 | 100 |
Data Presentation
The performance of the LC-MS/MS method for the quantitative analysis of BZP in serum is summarized in the following tables.
Table 5: Calibration Curve for BZP in Serum.
| Concentration (ng/mL) | Mean Peak Area Ratio (BZP/BZP-d7) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 250 | 3.075 |
| 500 | 6.150 |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Regression Equation | y = 0.0123x + 0.0005 |
Table 6: Precision and Accuracy of the Method.
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | 2.9 ± 0.2 | 6.9 | 8.1 | 96.7 |
| Medium | 75 | 77.3 ± 4.1 | 5.3 | 6.5 | 103.1 |
| High | 400 | 390.1 ± 18.3 | 4.7 | 5.9 | 97.5 |
Table 7: Recovery and Matrix Effect.
| QC Level | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 95.3 |
| High | 400 | 95.8 | 98.1 |
Visualizations
References
Application Notes and Protocols for HILIC-Tandem Mass Spectrometry in Neurotransmitter Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of neurotransmitters using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This powerful analytical technique is particularly well-suited for the separation and quantification of polar neurotransmitters, which can be challenging to retain and analyze using traditional reversed-phase chromatography.[1][2]
Introduction
Neurotransmitters are crucial chemical messengers that regulate a vast array of physiological and psychological processes.[3][4] Aberrations in neurotransmitter levels are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and schizophrenia.[5] Consequently, the accurate and sensitive quantification of these molecules in biological matrices is of paramount importance for both basic research and drug development.
HILIC-MS/MS has emerged as a robust method for neurotransmitter analysis due to its ability to retain and separate highly polar compounds.[1][2][6] This technique offers several advantages, including increased sensitivity in electrospray ionization (ESI) due to the high organic content of the mobile phase, and the ability to analyze a wide range of neurotransmitters simultaneously.[5][6][7]
Experimental Protocols
This section details the methodologies for sample preparation, HILIC separation, and MS/MS detection of various neurotransmitters.
Sample Preparation: Brain Tissue Homogenate
A simple and effective protein precipitation method is commonly used for the extraction of neurotransmitters from brain tissue.[8]
-
Materials:
-
Brain tissue
-
0.1% Formic acid (FA) in water
-
Acetonitrile (ACN)
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Homogenize the brain tissue in a solution of 0.1% FA in water (e.g., 5 µL of solution per mg of tissue) for approximately 30 seconds.[9]
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.[9]
-
Collect the supernatant and filter it through a 0.22 µm filter.[9]
-
Dilute the filtered supernatant with a 0.1% FA solution to the desired concentration for analysis. The dilution factor will depend on the expected concentration of the analytes in the sample. For example, dilutions of 20-30 times for acetylcholine and dopamine, and 250-600 times for GABA, glutamate, and glutamine have been reported.[9]
-
Inject an appropriate volume (e.g., 5-20 µL) of the diluted sample into the LC-MS/MS system.[8][9][10]
-
HILIC Chromatography Conditions
The choice of stationary phase and mobile phase composition are critical for achieving optimal separation of neurotransmitters.[1][2] Amide-based columns have shown superior performance for retaining and resolving monoamine neurotransmitters.[10][11]
-
Instrumentation:
-
An LC system capable of delivering accurate gradients at low flow rates.
-
-
Chromatographic Columns:
-
Mobile Phases:
-
Gradient Elution Program:
-
A typical gradient program involves starting with a high percentage of the organic mobile phase (B) and gradually increasing the aqueous mobile phase (A) to elute the analytes.
-
Example Gradient:
-
-
Flow Rate: 0.5 mL/min[10]
-
Column Temperature: 35-40°C. Temperature can significantly affect retention and resolution in HILIC, so it should be carefully controlled.[9][11]
-
Injection Volume: 20 µL[10]
Tandem Mass Spectrometry (MS/MS) Parameters
Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[9]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode[9]
-
Ion Spray Voltage: 2500 V[9]
-
Source Temperature: 350°C[9]
-
Gas Settings:
-
MRM Transitions: The precursor and product ion pairs, as well as collision energies, need to be optimized for each neurotransmitter.
Quantitative Data Summary
The following tables summarize the mass spectrometric parameters and reported quantitative performance data for a selection of neurotransmitters.
Table 1: Mass Spectrometry Parameters for Neurotransmitter Analysis [8][9]
| Neurotransmitter | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetylcholine (ACh) | 146.1 | 87.1 | - |
| Dopamine (DA) | 154.1 | 90.9 | 24 |
| Dopamine-D4 (IS) | 158.1 | 141.0 | 9 |
| Serotonin (5-HT) | 177.1 | 160.1 | - |
| Norepinephrine (NE) | 170.1 | 107.0 | - |
| Epinephrine (EP) | 184.1 | 166.1 | - |
| GABA | 104.0 | 87.0 | - |
| GABA-D6 (IS) | 110.1 | 93.0 | - |
| Glutamate (Glu) | 148.1 | 84.1 | - |
| Glutamine (Gln) | 147.1 | 84.1 | - |
| Tetrahydrobiopterin (BH4) | 242.1 | 166.0 | 20 |
Table 2: Quantitative Performance Data for Neurotransmitter Analysis [9][12]
| Neurotransmitter | Linearity Range (ng/mL) | R² Value | LOD (ng/mL) | LOQ (ng/mL) |
| Acetylcholine (ACh) | 0-400 | 0.9925 | 0.26 | 0.88 |
| Dopamine (DA) | 0-400 | 0.9993 | 3.77 | 12.58 |
| GABA | 0-400 | 0.9998 | 0.31 | 1.03 |
| Glutamate (Glu) | 0-400 | 0.9999 | 0.45 | 1.50 |
| Glutamine (Gln) | 0-400 | 0.9998 | 0.52 | 1.73 |
| Serotonin | 140-520 | - | - | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for neurotransmitter analysis using HILIC-MS/MS.
Caption: HILIC-MS/MS Experimental Workflow.
Neurotransmitter Signaling Pathway
This diagram provides a simplified overview of a typical neurotransmitter signaling pathway at a synapse.
Caption: General Neurotransmitter Signaling Pathway.
References
- 1. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Neurotransmitter Signaling Pathways → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzylpiperazine HCl as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperazine (BZP), a synthetic compound belonging to the piperazine class, exhibits stimulant properties analogous to amphetamine.[1][2] Initially synthesized as a potential anthelmintic and later investigated as an antidepressant, BZP was never commercialized for therapeutic use due to its potential for abuse.[2][3] It is commonly encountered as the hydrochloride salt, a white solid, which is more stable and soluble than the free base, a slightly yellowish-green liquid.[1]
As an analytical reference standard, 1-benzylpiperazine hydrochloride (BZP HCl) is crucial for the accurate identification and quantification of BZP in forensic samples, toxicological screening, and quality control of seized materials. Its well-characterized physicochemical and spectroscopic properties ensure the reliability and traceability of analytical results.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-benzylpiperazine HCl is essential for its proper handling, storage, and use as an analytical reference standard.
| Property | Value | Reference(s) |
| Chemical Name | 1-(phenylmethyl)-piperazine, dihydrochloride | [4] |
| Synonyms | N-Benzylpiperazine dihydrochloride, BZP dihydrochloride | [4] |
| CAS Number | 5321-63-1 | [5] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [4] |
| Molecular Weight | 249.18 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 289-292°C | [5] |
| Solubility | Slightly soluble in water, very slightly soluble in methanol. | [5] |
| Purity (as specified by commercial suppliers) | ≥97.0% (GC) |
Spectroscopic Data
Spectroscopic data provides a unique fingerprint for the identification and confirmation of 1-benzylpiperazine HCl.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification of BZP. The electron ionization (EI) mass spectrum of BZP is characterized by several key fragments.
| m/z | Interpretation | Reference(s) |
| 91 | Tropylium ion ([C₇H₇]⁺), typically the base peak, from cleavage of the benzyl group. | [2] |
| 134 | [M-C₆H₅]⁺ fragment from the loss of a phenyl radical. | [2] |
| 176 | Molecular ion [M]⁺ of the free base. | [2] |
| 56 | Fragment corresponding to the piperazine ring. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of BZP HCl.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.39 - 7.18 | m | 5H | Aromatic protons (C₆H₅) | [6] |
| 3.47 | s | 2H | Methylene protons (CH₂) of benzyl group | [6] |
| 2.86 | t | 4H | Piperazine ring protons adjacent to N-benzyl | [6] |
| 2.39 | t | 4H | Piperazine ring protons adjacent to NH | [6] |
| 1.56 | s (broad) | 1H | NH proton of piperazine ring | [6] |
¹³C NMR:
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 138.2 | Quaternary aromatic carbon (C-1') | [7][8] |
| 129.2 | Aromatic CH (C-2', C-6') | [7][8] |
| 128.2 | Aromatic CH (C-3', C-5') | [7][8] |
| 127.0 | Aromatic CH (C-4') | [7][8] |
| 63.1 | Methylene carbon (CH₂) of benzyl group | [7][8] |
| 53.4 | Piperazine ring carbons adjacent to N-benzyl | [7][8] |
| 46.1 | Piperazine ring carbons adjacent to NH | [7][8] |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in BZP HCl.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3100 - 3000 | Medium | Aromatic C-H stretch | [9][10] |
| 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch (piperazine and benzyl CH₂) | [9][10] |
| ~2700 - 2400 | Broad, Strong | N-H stretch (from the hydrochloride salt) | [11] |
| 1600 - 1585 | Medium | Aromatic C=C stretch | [9] |
| 1500 - 1400 | Medium | Aromatic C=C stretch | [9] |
| ~1450 | Medium | CH₂ bend (scissoring) | [9] |
Signaling Pathway
1-Benzylpiperazine primarily acts as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[12][13] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.[2]
Experimental Protocols
The following protocols are provided as a guide for the analysis of 1-benzylpiperazine HCl. It is essential to validate these methods in your laboratory for your specific instrumentation and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used method for the qualitative and quantitative analysis of BZP.
5.1.1. Materials and Reagents
-
1-Benzylpiperazine HCl reference standard
-
Methanol (GC grade)
-
Internal Standard (IS), e.g., deuterated BZP (BZP-d₇) or a suitable compound with similar chromatographic properties.
5.1.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of BZP HCl in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Internal Standard Solution: If using an IS, prepare a stock solution and add a consistent amount to all standards and samples.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
5.1.3. GC-MS Instrumental Conditions
| Parameter | Typical Value |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector | Split/Splitless, 250°C |
| Oven Program | Initial temp 100°C for 1 min, ramp at 25°C/min to 280°C, hold for 3 min. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu (full scan) |
| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions (e.g., m/z 91, 134, 176). |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, often coupled with UV or mass spectrometry detection, is suitable for the analysis of BZP in various matrices.
5.2.1. Materials and Reagents
-
1-Benzylpiperazine HCl reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
5.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of BZP HCl in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5.2.3. HPLC Instrumental Conditions
| Parameter | Typical Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). For example, Acetonitrile:Water (30:70) with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm or Mass Spectrometer (LC-MS) |
Conclusion
1-Benzylpiperazine HCl is an essential analytical reference standard for the accurate and reliable identification and quantification of BZP. The detailed physicochemical properties, spectroscopic data, and validated analytical protocols provided in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals. Proper use of this reference standard, in conjunction with validated analytical methods, is critical for ensuring the quality and integrity of analytical data in forensic, toxicological, and research settings.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5321-63-1 CAS MSDS (1-Benzylpiperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Benzylpiperazine(2759-28-6) 13C NMR [m.chemicalbook.com]
- 8. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. swgdrug.org [swgdrug.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Protocol for Assessing Locomotor Activity with 1-Benzylpiperazine HCl
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzylpiperazine (BZP) is a synthetic compound with stimulant properties that has been investigated for its effects on the central nervous system.[1] It primarily acts as a releasing agent of dopamine and norepinephrine, and to a lesser extent, serotonin, leading to increased synaptic concentrations of these neurotransmitters.[2][3][4] This mechanism of action is similar to that of amphetamine, resulting in characteristic stimulant effects such as increased locomotor activity.[1][2][5]
These application notes provide detailed in vivo protocols for assessing the effects of 1-benzylpiperazine hydrochloride (BZP HCl) on locomotor activity in rodent models. The primary assays described are the Open Field Test, for spontaneous locomotor activity, and the Rotarod Test, to assess motor coordination and potential sedative or ataxic effects.
Data Presentation
Table 1: Effects of 1-Benzylpiperazine HCl on Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Mice | Dose-dependent | Increased locomotor activity | [5] |
| Rats | 5.0 - 40.0 | Dose-dependent increase in hyperactivity and stereotypy | [6] |
| Rats | 10.0 | A low dose used in sensitization studies | [6] |
| Rats | 20.0 | Used for repeated daily injections to study behavioral sensitization | [6] |
| Rats | 30.0 | Approximately doubled locomotor activity compared to saline controls | [6] |
Experimental Protocols
Open Field Test
The Open Field Test is a common method for evaluating general locomotor activity and anxiety-like behavior in rodents.[7][8]
3.1.1. Materials:
-
Test Substance: this compound (BZP HCl)
-
Vehicle: Sterile 0.9% saline
-
Animals: Adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).[9]
-
Apparatus: Open field arena (typically 40 x 40 cm or 45 x 45 cm), equipped with infrared beams or a video tracking system.[7][10]
-
Administration: Syringes and needles for intraperitoneal (i.p.) injection.[9]
3.1.2. Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes prior to the experiment.[6][9]
-
Habituation: Place each animal individually in the center of the open field arena and allow it to explore for a 30-60 minute habituation period. This helps to reduce novelty-induced hyperactivity.[6][9]
-
Drug Preparation: Dissolve BZP HCl in sterile 0.9% saline. The solution should be clear and free of particulates. Vortex to ensure complete dissolution.[6]
-
Drug Administration: Following habituation, remove the animal from the arena. Weigh the animal to ensure accurate dosing. Administer the calculated dose of BZP HCl or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 5-10 mL/kg.[6]
-
Data Collection: Immediately after injection, return the animal to the open field arena. Record locomotor activity for a predefined period, typically 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of different doses of BZP HCl to the vehicle control group.
Rotarod Test
The Rotarod Test is used to assess motor coordination, balance, and potential sedative effects of a compound.[11][12] This is crucial to distinguish a decrease in locomotor activity from motor impairment.[11][13][14]
3.2.1. Materials:
-
Test Substance: this compound (BZP HCl)
-
Vehicle: Sterile 0.9% saline
-
Animals: Adult male or female rodents (e.g., C57BL/6 mice).
-
Apparatus: Rotarod apparatus with a rotating rod.[12]
-
Administration: Syringes and needles for intraperitoneal (i.p.) injection.
3.2.2. Protocol:
-
Training: Prior to the test day, train the animals on the rotarod for a set duration (e.g., 60 seconds) at a constant, low speed (e.g., 5 RPM) for several trials. This allows the animals to learn the task.[15]
-
Baseline Measurement: On the test day, record the baseline performance of each animal on the rotarod. This is typically done using an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds). Record the latency to fall from the rod.[12][15]
-
Drug Administration: Administer the calculated dose of BZP HCl or vehicle via i.p. injection.
-
Post-Drug Testing: At specific time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and repeat the accelerating protocol. Record the latency to fall.[10]
-
Data Analysis: Compare the latency to fall at each time point after drug administration to the baseline performance. A significant decrease in latency to fall suggests impaired motor coordination.
Mandatory Visualizations
Signaling Pathway of 1-Benzylpiperazine HCl
Caption: Signaling pathway of 1-Benzylpiperazine HCl.
Experimental Workflow for Locomotor Activity Assessment
Caption: Experimental workflow for assessing locomotor activity.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rotarod-Test for Mice [protocols.io]
Application Note: Spectroscopic Characterization of 1-Benzylpiperazine Hydrochloride (HCl) using NMR and IR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Benzylpiperazine (BZP) is a synthetic compound with stimulant properties, and its hydrochloride salt is a common form used in research and development.[1][2][3] Accurate and unambiguous characterization of this active pharmaceutical ingredient (API) is critical for quality control, regulatory compliance, and understanding its chemical properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure of a compound. This application note provides detailed protocols for the characterization of 1-benzylpiperazine HCl using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Molecular Structure and Spectroscopic Correlation
1-Benzylpiperazine HCl consists of a benzyl group attached to a piperazine ring, which is protonated at one or both nitrogen atoms to form the hydrochloride salt. The key structural features to be identified are:
-
Monosubstituted Benzene Ring: Gives rise to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in the IR spectrum.
-
Piperazine Ring: A saturated heterocyclic amine, whose proton and carbon signals will appear in the aliphatic region of the NMR spectra. Protonation of the nitrogen atoms significantly influences the chemical shifts.
-
Benzyl CH₂ Group: A methylene bridge connecting the phenyl and piperazine rings, which provides a distinct singlet in the ¹H NMR spectrum.
-
Ammonium N-H Group: The protonated nitrogen(s) in the piperazine ring will show a broad absorption band in the IR spectrum.
Below is a diagram illustrating the relationship between the molecular structure and the expected spectroscopic signals.
Caption: Correlation of 1-benzylpiperazine HCl structure with its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-benzylpiperazine HCl, ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | 7.2 – 7.5 | Multiplet | 5H |
| Benzyl Protons (CH₂) | ~3.5 | Singlet | 2H |
| Piperazine Protons (CH₂) | 2.5 – 3.5 | Multiplets | 8H |
| Ammonium Proton (NH) | Variable, often broad | Singlet | 1H or 2H |
Note: Chemical shifts are solvent-dependent. The piperazine protons may appear as complex multiplets or broad signals due to conformational exchange and protonation.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbon (Quaternary) | ~138 |
| Aromatic Carbons (CH) | 127 – 130 |
| Benzyl Carbon (CH₂) | ~63 |
| Piperazine Carbons (CH₂) | 45 – 55 |
Experimental Protocol: NMR Sample Preparation and Acquisition
Materials:
-
1-Benzylpiperazine HCl sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)
-
5 mm NMR tubes of good quality.[4]
-
Pipettes and vials
-
Cotton or glass wool for filtration (if needed)
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of 1-benzylpiperazine HCl for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] The sample should be fully dissolved to create a homogenous solution.[5]
-
Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[4] This prevents issues with magnetic field homogeneity.[5]
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. The sample height should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[4][6]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This technique is excellent for identifying the functional groups present in a molecule.
IR Spectroscopy Data
The IR spectrum of 1-benzylpiperazine HCl will show characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2400 – 2800 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 – 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 – 3000 | Medium to Strong |
| C=C Stretch (Aromatic Ring) | 1450 – 1600 | Medium to Weak |
| C-N Stretch | 1000 – 1200 | Medium |
| Aromatic C-H Bend (oop) | 700 – 900 | Strong |
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
Materials:
-
1-Benzylpiperazine HCl sample
-
Spectroscopic grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Protocol:
-
Sample Preparation: Weigh approximately 1-2 mg of the 1-benzylpiperazine HCl sample.[7]
-
Mixing with KBr: Add the sample to an agate mortar containing about 100-200 mg of dry KBr powder.[7][8] The typical sample-to-KBr ratio is about 1:100.[9]
-
Grinding: Gently but thoroughly grind the mixture with the pestle until a fine, homogenous powder is obtained. This minimizes light scattering.[8]
-
Loading the Die: Transfer a portion of the powdered mixture into the pellet die. Spread it evenly to ensure a uniform pellet.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes.[9] The resulting pellet should be transparent or translucent.[7]
-
Background Spectrum: Place an empty pellet holder or a pellet made of pure KBr in the FT-IR spectrometer and run a background scan. This corrects for atmospheric H₂O and CO₂, as well as any impurities in the KBr.[7]
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
Experimental Workflow
The overall workflow for the spectroscopic characterization of 1-benzylpiperazine HCl is outlined below.
Caption: Workflow for NMR and IR characterization of 1-benzylpiperazine HCl.
Conclusion
NMR and IR spectroscopy are indispensable tools for the structural elucidation and routine quality control of 1-benzylpiperazine HCl. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups. By following the detailed protocols provided in this application note, researchers can obtain high-quality, reproducible data for the unambiguous characterization of this compound, ensuring its identity and purity for research and drug development purposes.
References
- 1. swgdrug.org [swgdrug.org]
- 2. caymanchem.com [caymanchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
Application Notes and Protocols: The Role of 1-Benzylpiperazine HCl in the Synthesis of KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal GTPase that functions as a molecular switch in crucial cellular signaling pathways.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[2] For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its binding pocket and the lack of suitable allosteric sites. However, recent breakthroughs have led to the development of inhibitors that specifically target KRAS mutants, such as KRAS G12C and G12D, heralding a new era in targeted cancer therapy.
A recurring structural motif in many of these emerging KRAS inhibitors is the piperazine scaffold.[3] This heterocyclic moiety often serves as a key pharmacophore, influencing the compound's solubility, cell permeability, and binding interactions with the target protein. 1-Benzylpiperazine, and its hydrochloride salt, represents a versatile and readily available building block for the synthesis of these complex molecules. The benzyl group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom.[4] This document provides detailed application notes and protocols for the use of 1-benzylpiperazine derivatives in the synthesis of piperazine-containing KRAS inhibitors.
KRAS Signaling Pathway and Inhibition
Mutated KRAS proteins are constitutively locked in an active, GTP-bound state, leading to the persistent activation of downstream pro-proliferative and survival pathways. The two major signaling cascades initiated by active KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][5] The activation of KRAS is facilitated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP.[6][7]
KRAS inhibitors can function through various mechanisms, including direct binding to the mutant KRAS protein in a specific pocket (e.g., the Switch-II pocket), thereby preventing its interaction with downstream effectors. This inhibition ultimately leads to the downregulation of the MAPK and PI3K-AKT pathways, resulting in reduced cancer cell proliferation and survival.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. mdpi.com [mdpi.com]
- 6. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: 1-Benzylpiperazine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-benzylpiperazine hydrochloride for improved yields and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield of this compound
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here is a step-by-step troubleshooting guide:
-
Incomplete Reaction:
-
Cause: The reaction between piperazine and benzyl chloride may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. A reaction time of at least 30 minutes at 65°C is recommended.[1] Also, verify the quality and reactivity of your starting materials.
-
-
Suboptimal Molar Ratio of Reactants:
-
Cause: An incorrect ratio of piperazine to benzyl chloride can lead to the formation of side products or leave unreacted starting materials.
-
Solution: The use of piperazine dihydrochloride is a simple and effective method that yields pure 1-benzylpiperazine dihydrochloride, free from the disubstituted compound.[1] This is because the hydrochloride salt acts as a protecting group, preventing further alkylation.
-
-
Loss of Product During Workup and Extraction:
-
Cause: 1-benzylpiperazine free base has some solubility in water, and significant amounts can be lost during aqueous workup if not extracted thoroughly.
-
Solution: When extracting the free base from an alkaline aqueous solution, perform multiple extractions with a suitable organic solvent like chloroform.[1][2] Continuous extraction with chloroform has also been found to be convenient.[1][2]
-
-
Inefficient Precipitation of the Hydrochloride Salt:
-
Cause: The precipitation of this compound might be incomplete if the conditions are not optimal.
-
Solution: Use absolute ethanol saturated with dry hydrogen chloride gas at 0°C to precipitate the dihydrochloride salt.[1][2] Ensure the solution is well-mixed and cooled sufficiently in an ice bath for 10-15 minutes to maximize precipitation.[1][2]
-
-
Issue 2: Formation of N,N'-dibenzylpiperazine Impurity
-
Question: My final product is contaminated with N,N'-dibenzylpiperazine. How can I prevent its formation and remove it from my product?
-
Answer: The formation of the disubstituted N,N'-dibenzylpiperazine is a common side reaction.[3]
-
Prevention:
-
Use of Piperazine Salt: The most effective way to prevent the formation of the dibenzyl derivative is to start with a piperazine salt, such as piperazine monohydrochloride or dihydrochloride.[1][3] The protonated nitrogen atom is less nucleophilic, thus disfavoring a second benzylation. The procedure from Organic Syntheses, which uses piperazine dihydrochloride, is designed to yield almost exclusively the monoalkylated product.[2]
-
Control of Stoichiometry: If using free piperazine, a large excess of piperazine can favor the formation of the mono-substituted product. However, this makes purification more challenging.
-
-
Removal:
-
Fractional Distillation: If the free base mixture is obtained, fractional distillation under reduced pressure can separate 1-benzylpiperazine from the higher-boiling N,N'-dibenzylpiperazine.
-
Crystallization: The hydrochloride salts of 1-benzylpiperazine and N,N'-dibenzylpiperazine have different solubilities. Recrystallization of the hydrochloride salt from a suitable solvent, such as isopropanol, can be an effective purification method.[2]
-
-
Issue 3: Poor Product Purity After Crystallization
-
Question: The this compound I've isolated is not pure. What are some common impurities and how can I improve the purity?
-
Answer: Besides N,N'-dibenzylpiperazine, other impurities can be present.
-
Unreacted Piperazine:
-
Cause: Incomplete reaction or use of a large excess of piperazine.
-
Solution: Piperazine dihydrochloride is less soluble in ethanol than this compound. During the workup, unreacted piperazine can be removed by filtration.[1] When recrystallizing the product from isopropanol, piperazine dihydrochloride will be left over.[2]
-
-
Solvent and Moisture:
-
Cause: Incomplete drying of the final product.
-
Solution: After filtration, wash the precipitated 1-benzylpiperazine dihydrochloride with a dry, non-polar solvent like dry benzene to remove residual starting materials and solvent.[1] Dry the final product thoroughly under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of benzyl chloride to piperazine to maximize the yield of the mono-substituted product?
A1: To favor mono-substitution and achieve high yields of this compound, it is highly recommended to use piperazine in the form of its dihydrochloride salt.[1] This method effectively prevents the formation of the di-substituted product. A procedure described in Organic Syntheses reports a yield of 93-95% for 1-benzylpiperazine dihydrochloride using this approach.[1] A Chinese patent suggests that using equimolar amounts of piperazine and benzyl chloride in the presence of a catalyst can also lead to high yields.[4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the synthesis. Ethanol is a commonly used solvent as it effectively dissolves the piperazine salt and allows for the precipitation of the final product upon addition of ethanolic HCl.[1][2] Other solvents like tetrahydrofuran (THF), chloroform, or benzene can also be used.[4] The choice of solvent can influence reaction rates and the solubility of reactants and products, thereby affecting the ease of purification.
Q3: What is the role of temperature in this synthesis?
A3: The reaction temperature is a critical parameter. A Chinese patent suggests a reaction temperature of 50-70°C.[4] The procedure from Organic Syntheses involves stirring the reaction mixture at 65°C.[1] Higher temperatures can increase the reaction rate but may also promote the formation of side products. It is important to maintain a consistent and controlled temperature for reproducible results.
Q4: How can I effectively purify the final this compound?
A4: The most common and effective purification method is crystallization. After precipitating the crude 1-benzylpiperazine dihydrochloride from the reaction mixture, it can be further purified by recrystallization from a suitable solvent like isopropanol.[2] Washing the filtered product with a solvent in which it is insoluble, such as dry benzene, helps remove soluble impurities.[1]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary. Benzyl chloride is a lachrymator and a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Piperazine can be corrosive and cause skin irritation. Hydrogen chloride gas is highly corrosive and toxic; it should be handled with extreme care in a fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure. The free base of 1-benzylpiperazine rapidly absorbs carbon dioxide from the air and should be protected during manipulation and storage.[1][2]
Data Presentation
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Starting Material | Piperazine Dihydrochloride | 93-95 | High (free of disubstituted compound) | [1] |
| Catalyst | Aniline Hydrochloride | 95.5 | 99.2 | [4] |
| Reaction Temperature | 50-70°C | >95 | >99 | [4] |
| Purification | Recrystallization from Isopropanol | - | Improved | [2] |
Experimental Protocols
High-Yield Synthesis of 1-Benzylpiperazine Dihydrochloride (Adapted from Organic Syntheses) [1]
-
Preparation of Piperazine Dihydrochloride: A brisk stream of hydrogen chloride gas is passed for 5–8 minutes into a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol in a 250-ml Erlenmeyer flask. The flask is cooled in an ice bath to maintain a temperature of about 25°C. The crystalline product is collected by suction filtration and washed with ice-cold absolute ethanol.
-
Reaction: In a flask equipped with a stirrer and a reflux condenser, a mixture of 22.0 g (0.125 mole) of dry piperazine dihydrochloride, 15.8 g (0.125 mole) of benzyl chloride, and 100 ml of absolute ethanol is stirred at 65°C for 25 minutes.
-
Isolation of Product: The reaction mixture is cooled in an ice bath for about 30 minutes. The precipitated piperazine dihydrochloride monohydrate is collected by suction filtration and washed with ice-cold absolute ethanol.
-
Precipitation of 1-Benzylpiperazine Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in an ice bath.
-
Final Purification: The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried. The expected yield is 29.0–29.5 g (93–95%).
Visualizations
Caption: Experimental workflow for the high-yield synthesis of 1-benzylpiperazine dihydrochloride.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 1-Benzylpiperazine HCl
Welcome to the technical support center for the purification of crude 1-benzylpiperazine hydrochloride (Bzp-HCl). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity Bzp-HCl.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude 1-benzylpiperazine HCl.
Issue 1: Oily Product After Synthesis
-
Question: My crude product is an oil or a sticky solid. How can I solidify it for easier purification?
-
Answer: The free base of 1-benzylpiperazine is a pale brown oil.[1] To obtain a solid for easier handling and purification, it is recommended to convert the free base into its hydrochloride salt. This can be achieved by dissolving the oil in a suitable organic solvent (e.g., isopropanol, acetone, or diethyl ether) and adding a solution of hydrogen chloride in a compatible solvent. The hydrochloride salt will typically precipitate as a white solid, which can then be collected by filtration.
Issue 2: Presence of Piperazine Dihydrochloride Impurity
-
Question: How can I remove unreacted piperazine dihydrochloride from my crude 1-benzylpiperazine HCl?
-
Answer: Piperazine dihydrochloride is a common impurity in the synthesis of Bzp-HCl. It can be removed by recrystallization from hot absolute ethanol.[1][2] this compound is more soluble in hot ethanol than piperazine dihydrochloride. By dissolving the crude product in a minimal amount of hot absolute ethanol and performing a rapid hot filtration, the less soluble piperazine dihydrochloride can be removed. The desired 1-benzylpiperazine HCl will then crystallize from the filtrate upon cooling.
Issue 3: Low Yield After Recrystallization
-
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
-
Answer: To maximize the yield during recrystallization, ensure you are using a minimal amount of hot solvent to fully dissolve the crude product. After dissolution, allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, will promote maximum crystal formation.[1][2] Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove impurities without dissolving a significant amount of the product.
Issue 4: Discolored Product
-
Question: My purified 1-benzylpiperazine HCl is not white. How can I decolorize it?
-
Answer: The presence of color indicates impurities. If recrystallization alone does not yield a white product, you can try treating the solution with activated carbon. Add a small amount of activated carbon to the hot solution of your crude product, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for 1-benzylpiperazine HCl?
A1: The most commonly cited solvents for the recrystallization of 1-benzylpiperazine monohydrochloride are isopropanol and absolute ethanol.[1][2] For the dihydrochloride salt, a mixture of ethanol and concentrated hydrochloric acid or ethanolic hydrogen chloride is often used.[1][2]
Q2: How can I convert 1-benzylpiperazine monohydrochloride to the dihydrochloride salt?
A2: To convert the monohydrochloride to the dihydrochloride, you can suspend the monohydrochloride salt in isopropanol or acetone and add a molar equivalent of concentrated hydrochloric acid.[1] Alternatively, treating a solution of the monohydrochloride in absolute ethanol with ethanolic hydrogen chloride will also yield the dihydrochloride salt.[1][2]
Q3: What is the melting point of pure 1-benzylpiperazine HCl?
A3: The melting point of 1-benzylpiperazine monohydrochloride is reported to be in the range of 167-168°C.[1][2] The dihydrochloride salt has a higher melting point, around 289-292°C, and may decompose at higher temperatures.[3]
Q4: Can I purify 1-benzylpiperazine by distillation?
A4: Yes, the free base of 1-benzylpiperazine can be purified by vacuum distillation. The boiling point is reported to be 122-124°C at 2.5 mmHg.[1][2] After distillation, the pure oily free base can be converted to the desired hydrochloride salt.
Q5: Are there alternative purification methods to recrystallization?
A5: Besides recrystallization and distillation of the free base, column chromatography can be used for the purification of N-substituted piperazine derivatives.[4] For basic compounds like 1-benzylpiperazine, it is advisable to use a stationary phase like basic alumina or to add a small amount of a basic modifier such as triethylamine to the eluent when using silica gel to prevent streaking.[5]
Data Presentation
Table 1: Recrystallization Solvents and Conditions for 1-Benzylpiperazine HCl
| Salt Form | Recrystallization Solvent(s) | Key Conditions | Reference |
| Monohydrochloride | Isopropanol | Dissolve in hot solvent, cool to crystallize. | [1] |
| Monohydrochloride | Absolute Ethanol | Dissolve in hot solvent, rapid hot filtration to remove piperazine dihydrochloride, cool filtrate to crystallize. | [1][2] |
| Dihydrochloride | Ethanol / Conc. HCl | Add a molar equivalent of conc. HCl to a suspension of the monohydrochloride in ethanol. | [1] |
| Dihydrochloride | Ethanolic HCl | Treat an ethanolic solution of the monohydrochloride with ethanolic HCl. | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization of Crude 1-Benzylpiperazine Monohydrochloride from Ethanol
-
Place the crude 1-benzylpiperazine monohydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If impurities are present that do not dissolve, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1][2]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Conversion of the Free Base to 1-Benzylpiperazine Dihydrochloride
-
Dissolve the crude oily 1-benzylpiperazine free base in absolute ethanol.
-
Cool the solution in an ice bath.
-
Prepare a solution of absolute ethanol saturated with dry hydrogen chloride gas at 0°C.
-
Slowly add the ethanolic HCl solution to the cooled solution of the free base until precipitation is complete.
-
Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration.
-
Wash the crystals with a small amount of dry benzene or another suitable non-polar solvent.[1][2]
-
Dry the purified dihydrochloride salt under vacuum.
Visualizations
Caption: Purification workflow for crude 1-benzylpiperazine HCl.
Caption: Troubleshooting logic for Bzp-HCl purification.
References
- 1. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5321-63-1 CAS MSDS (1-Benzylpiperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Resolving peak tailing for 1-benzylpiperazine HCl in chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues you may encounter during your experiments.
Troubleshooting Guide: Resolving Peak Tailing for 1-benzylpiperazine HCl
Peak tailing is a common issue in HPLC, particularly for basic compounds like 1-benzylpiperazine HCl. It manifests as an asymmetrical peak where the latter half is broader than the front half. This can compromise resolution, accuracy, and the reliability of quantification.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
Issue: The chromatographic peak for 1-benzylpiperazine HCl is tailing.
This is a common problem often caused by secondary interactions between the basic analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Follow the steps below to identify and resolve the root cause.
Step 1: Diagnose the Cause of Peak Tailing
First, determine if the tailing is specific to your analyte or a general system issue.
-
Q1: Are all peaks in the chromatogram tailing, or only the 1-benzylpiperazine HCl peak?
-
A: If all peaks are tailing, this suggests a physical or system-wide issue. Potential causes include a damaged column (e.g., a void at the inlet), a blocked frit, or excessive extracolumn dead volume in your HPLC system.[2] If only the 1-benzylpiperazine HCl peak is tailing, the issue is likely chemical in nature, related to interactions between the analyte and the stationary phase or mobile phase.[3]
-
Step 2: Address Chemical Causes of Peak Tailing
If only the 1-benzylpiperazine HCl peak is tailing, the primary suspect is secondary interactions with the column's stationary phase. 1-benzylpiperazine is a basic compound and can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4]
-
Q2: My 1-benzylpiperazine HCl peak is tailing. How can I mitigate secondary silanol interactions?
-
A: There are several effective strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their charge and minimizing ionic interactions with the positively charged 1-benzylpiperazine.[5] An acidic mobile phase is a common and effective approach for improving the peak shape of basic compounds.[6]
-
Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help.[5] TEA is a silanol-masking agent that preferentially interacts with the active silanol sites, reducing their availability to interact with your analyte.[7]
-
Select an Appropriate Column: Modern, high-purity silica columns (Type B) that are end-capped or have a polar-embedded group are designed to minimize silanol interactions and provide better peak shapes for basic compounds.[7][8]
-
-
Step 3: Investigate Physical and Instrumental Causes
If all peaks are tailing, or if chemical adjustments do not resolve the issue, investigate the physical state of your column and HPLC system.
-
Q3: I've adjusted my mobile phase, but the peak is still tailing. What should I check next?
-
A: Consider the following:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. To check for this, dilute your sample (e.g., 10-fold) and reinject. If the peak shape improves, you were likely overloading the column.
-
Column Contamination and Voids: Contaminants can accumulate on the column inlet frit, or a void can form in the packing bed, both of which can cause peak tailing. Try back-flushing the column (if the manufacturer's instructions permit) to remove contaminants. If a void is suspected, the column may need to be replaced.
-
Extracolumn Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter and that all fittings are properly connected to minimize dead volume.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing for 1-benzylpiperazine HCl.
Caption: A logical workflow for diagnosing and resolving peak tailing of 1-benzylpiperazine HCl.
Data Presentation
The following table summarizes the quantitative effects of mobile phase pH and additives on the peak shape of basic compounds. The asymmetry factor (As) is a measure of peak tailing, with a value of 1 being a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
| Parameter | Condition | Analyte | Asymmetry Factor (As) | Outcome |
| Mobile Phase pH | pH 7.0 | Methamphetamine | 2.35 | Significant Tailing |
| pH 3.0 | Methamphetamine | 1.33 | Improved Symmetry | |
| Mobile Phase Additive | pH 2.5 (no additive) | Benzylamine | Moderate Tailing | - |
| pH 3.0 with Triethylamine (TEA) | Benzylamine | Improved Symmetry | Tailing Reduced |
Data for methamphetamine and benzylamine are presented as representative examples of basic compounds.
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH to improve the peak shape of 1-benzylpiperazine HCl by minimizing silanol interactions.
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
1-benzylpiperazine HCl standard
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Acids for pH adjustment (e.g., phosphoric acid, formic acid)
-
pH meter
Procedure:
-
Prepare Mobile Phase at Neutral/Mid pH (e.g., pH 7.0):
-
Prepare your aqueous mobile phase component with a buffer (e.g., phosphate buffer) and adjust the pH to 7.0.
-
Mix with the organic solvent (e.g., acetonitrile) at the desired ratio.
-
-
Initial Analysis:
-
Equilibrate the column with the prepared mobile phase.
-
Inject the 1-benzylpiperazine HCl standard and record the chromatogram.
-
Calculate the asymmetry factor of the peak.
-
-
Prepare Acidic Mobile Phase (e.g., pH 3.0):
-
Prepare a new aqueous mobile phase component. Adjust the pH to 3.0 using an appropriate acid (e.g., 0.1% phosphoric acid).
-
Mix with the organic solvent at the same ratio as the initial mobile phase.
-
-
Analysis at Low pH:
-
Thoroughly flush the system and equilibrate the column with the acidic mobile phase.
-
Inject the 1-benzylpiperazine HCl standard and record the chromatogram.
-
Calculate the new asymmetry factor.
-
-
Evaluation:
-
Compare the peak shapes and asymmetry factors obtained at the different pH values. A significant improvement (As closer to 1) at low pH indicates that silanol interactions were the primary cause of tailing.
-
Protocol 2: Using a Mobile Phase Additive (Triethylamine)
Objective: To improve the peak symmetry of 1-benzylpiperazine HCl by adding a competing base (TEA) to the mobile phase to mask active silanol sites.
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
1-benzylpiperazine HCl standard
-
Mobile phase solvents
-
Triethylamine (TEA)
Procedure:
-
Prepare Mobile Phase without Additive:
-
Prepare the mobile phase that previously showed peak tailing.
-
-
Initial Analysis:
-
Equilibrate the column and inject the 1-benzylpiperazine HCl standard. Record the chromatogram and asymmetry factor as a baseline.
-
-
Prepare Mobile Phase with TEA:
-
To your prepared mobile phase, add a small concentration of TEA. A typical starting concentration is 0.1% (v/v).[5]
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
-
Analysis with TEA:
-
Equilibrate the column with the TEA-containing mobile phase. Note that column equilibration may take longer with additives.
-
Inject the 1-benzylpiperazine HCl standard and record the chromatogram.
-
Calculate the new asymmetry factor.
-
-
Evaluation:
-
Compare the peak shape with and without TEA. A reduction in tailing indicates that TEA is effectively masking the silanol groups.
-
Caution: TEA can be difficult to remove from an HPLC system and column. It is advisable to dedicate a column for methods using basic additives.
-
Frequently Asked Questions (FAQs)
-
Q4: Why does 1-benzylpiperazine HCl, as a salt, still exhibit peak tailing?
-
A: Although it is an HCl salt, in solution, 1-benzylpiperazine will exist in equilibrium between its protonated (charged) and free base forms. The basic nitrogen atoms in the piperazine ring are the primary sites for interaction with acidic silanol groups on the stationary phase, which leads to peak tailing.
-
-
Q5: Can I use a different column instead of changing my mobile phase?
-
A: Yes, changing the column can be a very effective solution. Consider using a modern, high-purity silica column that is "end-capped." End-capping chemically treats the silica surface to reduce the number of accessible silanol groups. Alternatively, columns with a "polar-embedded group" in the stationary phase provide a different selectivity and can shield the analyte from silanol interactions, often resulting in improved peak shape for basic compounds.[1][7]
-
-
Q6: My peak is now fronting instead of tailing. What does that mean?
-
A: Peak fronting is less common than tailing and is often caused by column overload or an injection solvent that is significantly stronger than the mobile phase. If you have made changes to your method, such as increasing the sample concentration, this could be the cause.
-
-
Q7: Will increasing the column temperature help with peak tailing?
-
A: In some cases, increasing the column temperature can improve peak shape. Higher temperatures can improve the kinetics of mass transfer and may reduce the strength of secondary interactions. However, the effect is not universal and should be evaluated on a case-by-case basis.
-
-
Q8: Are there alternatives to triethylamine as a mobile phase additive?
-
A: Yes, other amines or ion-pairing reagents can be used. For basic compounds, other volatile amines might be suitable, especially for LC-MS applications where TEA can cause ion suppression. Ion-pairing agents, such as heptafluorobutyric acid (HFBA), can also be used to form a neutral complex with the analyte, which can then be separated with minimal tailing. However, ion-pairing reagents can be even more persistent in the HPLC system than TEA.
-
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Base Extraction of Benzylpiperazine (BZP) from Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize base extraction protocols for Benzylpiperazine (BZP) from aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the base extraction of BZP from an aqueous solution?
A1: The base extraction of Benzylpiperazine (BZP), a weak base, relies on the principle of acid-base chemistry and differential solubility. By increasing the pH of the aqueous solution to a value significantly above the pKa of BZP, the equilibrium shifts to favor the un-ionized (free base) form of the molecule. This un-ionized form is significantly less soluble in water and more soluble in non-polar organic solvents. This allows for the selective transfer of BZP from the aqueous phase to an immiscible organic solvent.
Q2: What is the optimal pH for the aqueous solution during the extraction of BZP?
A2: To ensure efficient extraction of BZP, the pH of the aqueous solution should be made alkaline. A pH greater than 12 is recommended to ensure the complete deprotonation of the piperazine nitrogens, maximizing its partition into the organic solvent.[1] One study demonstrated a recovery of 68% for BZP from human plasma when the extraction was performed at pH 12 with ethyl acetate.[1]
Q3: Which organic solvents are suitable for extracting BZP?
A3: Several organic solvents can be used for the liquid-liquid extraction of BZP. The choice of solvent depends on factors such as extraction efficiency, selectivity, volatility, and safety. Commonly used solvents include:
-
Ethyl acetate: Offers a good balance of polarity and has shown a 68% recovery rate for BZP at pH 12.[1]
-
Chloroform: A dense, non-flammable solvent that has been used in the synthesis and extraction of BZP.
-
Dichloromethane (DCM): A versatile solvent with good solubility for many organic compounds.
-
Toluene: A non-polar solvent that can be effective for extracting non-polar compounds.
-
Diethyl ether: A highly volatile and flammable solvent with good solvating properties.
The selection should also consider the subsequent analytical method to be used.
Q4: How can I improve the recovery of BZP during extraction?
A4: To improve recovery, consider the following:
-
pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH > 12).
-
Solvent Volume: Use an adequate volume of the organic solvent. Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
-
Mixing: Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of BZP. Gentle inversions of the separatory funnel are recommended over vigorous shaking to prevent emulsion formation.
-
Salting Out: Adding a neutral salt, such as sodium chloride (brine), to the aqueous phase can decrease the solubility of BZP in the aqueous layer and promote its transfer to the organic phase.
Troubleshooting Guide
Issue 1: Emulsion Formation at the Interface
An emulsion is a stable suspension of one liquid in another, appearing as a cloudy or milky layer between the aqueous and organic phases, making separation difficult.
Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactants or other emulsifying agents in the sample.
-
High concentration of the analyte.
Solutions:
| Troubleshooting Technique | Description |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive energy input. |
| Addition of Brine | Add a saturated solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. |
| Centrifugation | If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers. |
| Filtration | Passing the mixture through a bed of glass wool or a phase separator filter paper can help to break the emulsion. |
| pH Adjustment | A slight adjustment of the aqueous phase pH can sometimes destabilize the emulsion. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion. |
Issue 2: Low Extraction Recovery
Causes:
-
Incomplete basification of the aqueous phase.
-
Inappropriate solvent selection.
-
Insufficient mixing or contact time.
-
Analyte loss during transfers.
Solutions:
| Troubleshooting Technique | Description |
| Verify pH | Use a pH meter or pH paper to confirm that the aqueous phase has reached the target pH (>12). |
| Solvent Optimization | Test different organic solvents to determine which provides the best recovery for your specific sample matrix. |
| Multiple Extractions | Perform at least three sequential extractions with fresh portions of the organic solvent to maximize recovery. |
| Increase Mixing Time | Gently agitate the mixture for a longer period to ensure equilibrium is reached. |
| Minimize Transfers | Reduce the number of transfer steps to minimize the loss of analyte. |
Data Presentation
The following tables summarize quantitative data on the recovery of BZP and other basic compounds under different extraction conditions.
Table 1: Recovery of BZP using Liquid-Liquid Extraction
| Analyte | Matrix | pH | Organic Solvent | Recovery (%) |
| BZP | Human Plasma | 12 | Ethyl Acetate | 68 |
Data extracted from a study on the determination of N-benzylpiperazine in human plasma.[1]
Table 2: Extraction Efficiencies for BZP from Hair Samples (Solid-Phase Extraction)
| Analyte | Matrix | Extraction Method | Spiked Concentration (ng/mg) | Extraction Efficiency (%) |
| BZP | Hair | Solid-Phase Extraction | 0.22 | 78 |
| BZP | Hair | Solid-Phase Extraction | 2.16 | 91 |
Note: This data is from a solid-phase extraction method but provides an indication of achievable recovery for BZP.[2]
Experimental Protocols
Protocol 1: General Base Extraction of BZP from an Aqueous Solution
This protocol outlines a general procedure for the liquid-liquid extraction of BZP from a simple aqueous solution.
Materials:
-
Aqueous solution containing BZP
-
5 M Sodium Hydroxide (NaOH) solution
-
Selected organic solvent (e.g., ethyl acetate, chloroform)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Rotary evaporator (optional)
Procedure:
-
Preparation: Transfer the aqueous solution containing BZP to a separatory funnel of appropriate size.
-
Basification: Slowly add 5 M NaOH solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous solution is greater than 12.
-
Solvent Addition: Add a volume of the selected organic solvent to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic).
-
Extraction: Stopper the separatory funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower layer into a clean flask. If the organic solvent is denser than water (e.g., chloroform), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), the aqueous layer will be at the bottom.
-
Repeat Extraction: Transfer the aqueous layer back to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a small volume of brine solution to remove any residual water-soluble impurities.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water.
-
Concentration: Decant or filter the dried organic extract into a round-bottom flask. The solvent can be removed under reduced pressure using a rotary evaporator to yield the extracted BZP.
Visualizations
Caption: Workflow for the base extraction of BZP from an aqueous solution.
Caption: Troubleshooting options for emulsion formation during extraction.
References
Minimizing byproduct formation in benzylpiperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of benzylpiperazine (BZP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of benzylpiperazine.
Issue 1: High Levels of 1,4-Dibenzylpiperazine (DBZP) Byproduct Detected
-
Question: My final product contains a significant amount of the di-substituted byproduct, 1,4-dibenzylpiperazine. How can I prevent this?
-
Answer: The formation of 1,4-dibenzylpiperazine (DBZP) is the most common side reaction and typically occurs when both nitrogen atoms of the piperazine ring react with benzyl chloride.[1][2] To favor the desired mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Employing a large excess of piperazine relative to the benzylating agent can statistically favor the mono-alkylation product. A molar ratio of 10:1 (piperazine:alkylating agent) has been suggested to improve selectivity.
-
Slow Addition of Benzyl Chloride: Adding the benzyl chloride dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the probability of a second alkylation event occurring on the already formed benzylpiperazine.
-
Use of Piperazine Monohydrochloride: This is a highly effective method for preventing di-alkylation. By forming the monohydrochloride salt of piperazine in situ, one of the nitrogen atoms is effectively "protected" as a salt, leaving the other free to react with benzyl chloride. This method has been shown to yield the desired product free of any di-substituted compound.[3]
-
Employ a Protecting Group: For the highest level of control, use a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group blocks one nitrogen, directing the benzylation to the unprotected nitrogen. The Boc group can then be removed under acidic conditions.
-
Issue 2: Low or No Yield of Benzylpiperazine
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Question: My reaction has resulted in a very low yield or has not proceeded to completion. What are the potential causes and solutions?
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Answer: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.
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Insufficient Base: When not using the monohydrochloride method, a base is required to neutralize the hydrochloric acid formed during the reaction. If the base is too weak or used in insufficient quantity, the piperazine starting material will be protonated, reducing its nucleophilicity and slowing or stalling the reaction. Ensure at least two equivalents of a suitable base, such as potassium carbonate, are used.
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Poor Reagent Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly hindered. Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) to ensure a homogeneous reaction mixture.
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Suboptimal Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 60-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.[4]
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Reaction Stalling: If the reaction starts but fails to reach completion, it could be due to the gradual protonation of the remaining piperazine. Adding more base or ensuring the initial amount is sufficient can help drive the reaction to completion.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to separate the desired benzylpiperazine from the dibenzylpiperazine byproduct and other impurities. What purification strategies are effective?
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Answer: The similar polarity of benzylpiperazine and dibenzylpiperazine can make purification challenging.
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Column Chromatography: While difficult, separation by column chromatography on silica gel is possible. A solvent system of methanol in dichloromethane is commonly used. Careful optimization of the solvent gradient will be necessary to achieve good separation.
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Fractional Distillation: Benzylpiperazine can be purified by vacuum distillation. The boiling point of benzylpiperazine is reported to be 122-124 °C at 2.5 mmHg.[3][5] This can be an effective method for separating it from the higher-boiling dibenzylpiperazine.
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Acid-Base Extraction: An aqueous wash during the workup can help remove any water-soluble impurities, such as quaternary ammonium salts. Ensure the aqueous layer is made basic (pH > 12) to keep the benzylpiperazine in its free base form, which is soluble in organic solvents.[3]
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Crystallization: The product can be isolated and purified as its dihydrochloride salt. Precipitation of the dihydrochloride salt from an ethanolic solution can yield a product of high purity.[3]
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Frequently Asked Questions (FAQs)
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Q1: What is the most common byproduct in benzylpiperazine synthesis and why does it form?
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A1: The most common byproduct is 1,4-dibenzylpiperazine (DBZP).[2] It forms because piperazine has two secondary amine groups, both of which can react with the benzylating agent (e.g., benzyl chloride). If the reaction conditions are not controlled, a second benzylation can occur on the nitrogen atom of the initially formed benzylpiperazine.
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Q2: What are the main synthetic routes to benzylpiperazine?
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A2: The two primary methods are:
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Direct Alkylation: This involves the reaction of piperazine with a benzyl halide (typically benzyl chloride) in the presence of a base or by using piperazine monohydrochloride to ensure mono-alkylation.[3][4]
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Reductive Amination: This is a two-step, one-pot reaction where piperazine is first reacted with benzaldehyde to form an iminium ion, which is then reduced in situ to benzylpiperazine using a reducing agent like sodium triacetoxyborohydride.[6]
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-
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Q3: How can I monitor the progress of my reaction?
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A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture alongside your starting materials (piperazine and benzyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to benzylpiperazine will indicate the progress of the reaction. A solvent system such as methanol in dichloromethane or ethyl acetate/hexanes can be used for development.
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Q4: What is the role of a base in the direct alkylation method?
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A4: A base is used to neutralize the hydrogen halide (e.g., HCl) that is formed during the reaction between piperazine and benzyl chloride. This prevents the protonation of the piperazine, which would render it non-nucleophilic and stop the reaction. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize the formation of the di-substituted byproduct.
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Q5: Is it better to use a large excess of piperazine or a protecting group strategy to achieve mono-alkylation?
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A5: Both methods are effective, but the use of a protecting group, such as in N-Boc-piperazine, offers more precise control and is often the most reliable method for ensuring mono-substitution, albeit with the added steps of protection and deprotection. Using a large excess of piperazine is a simpler approach that can also give good results but may require more rigorous purification to remove the unreacted piperazine.
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Data Presentation
Table 1: Comparison of Benzylpiperazine Synthesis Methodologies
| Method | Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Common Byproducts |
| Piperazine Monohydrochloride | Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Benzyl chloride | Ethanol, 65 °C, 30 min | 65-75% (of pure distilled product)[5] | Simple, rapid, and effectively eliminates dibenzylpiperazine formation.[3] | Minimal, if any, dibenzylpiperazine. |
| Direct Alkylation (with base) | Piperazine, Benzyl chloride, Potassium carbonate | Acetonitrile, 60-80 °C | Variable | Straightforward procedure. | 1,4-Dibenzylpiperazine. |
| Reductive Amination | Piperazine, Benzaldehyde, Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE), Room temperature | Generally high yielding.[6] | Mild reaction conditions, avoids the use of benzyl halides. | Potentially unreacted starting materials if the reaction does not go to completion. |
| N-Boc-Piperazine Alkylation | N-Boc-piperazine, Benzyl bromide, Potassium carbonate | Acetonitrile, Room temperature to 60 °C | High yielding for the alkylation step. | Excellent control over mono-alkylation. | Minimal, if any, dibenzylpiperazine. |
Experimental Protocols
Protocol 1: Synthesis of Benzylpiperazine via the Piperazine Monohydrochloride Method [3]
This method is highly recommended for minimizing the formation of the 1,4-dibenzylpiperazine byproduct.
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In situ formation of Piperazine Monohydrochloride:
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In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution in a water bath to 65 °C.
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To the warm solution, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate and swirl until it dissolves. This solution now contains piperazine monohydrochloride.
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-
Reaction with Benzyl Chloride:
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While maintaining the temperature at 65 °C, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride dropwise over 5 minutes with vigorous swirling or stirring.
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Continue stirring the reaction mixture at 65 °C for an additional 25 minutes.
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Cool the mixture in an ice bath for about 30 minutes.
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-
Isolation and Purification:
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Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash it with three 10-mL portions of ice-cold absolute ethanol.
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Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0 °C.
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Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield is 29.0–29.5 g (93–95%).
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To obtain the free base, dissolve the dihydrochloride salt in 50 mL of water and make the solution alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.
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Extract the aqueous solution with chloroform (12 x 20 mL portions).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the resulting pale-brown oil by vacuum distillation to yield pure 1-benzylpiperazine (b.p. 122–124 °C/2.5 mm). The expected yield of the pure product is 14.3–16.5 g.
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Protocol 2: Reductive Amination of Piperazine with Benzaldehyde [6][8][9]
This method provides a milder alternative to direct alkylation.
-
Reaction Setup:
-
In a round-bottom flask, dissolve piperazine (1.1 equivalents, assuming a large excess is not used to control di-substitution, or use N-Boc-piperazine for mono-substitution) in 1,2-dichloroethane (DCE).
-
Add benzaldehyde (1.0 equivalent) to the solution.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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Visualizations
Caption: Main reaction pathway for benzylpiperazine synthesis and the side reaction leading to the formation of the 1,4-dibenzylpiperazine byproduct.
Caption: A logical workflow to troubleshoot common issues encountered during benzylpiperazine synthesis, such as high byproduct formation and low yield.
References
- 1. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Thermal Stability Analysis of Piperazine Hydrochloride Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine hydrochloride salts. The information is presented in a question-and-answer format to directly address common issues encountered during thermal stability analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal events for piperazine dihydrochloride in a TGA/DSC analysis?
A1: Piperazine dihydrochloride is an anhydrous salt. Therefore, you should primarily observe its melting and decomposition. The melting point of piperazine dihydrochloride is reported to be in the range of 318-320 °C, and this melting is accompanied by decomposition[1]. In a simultaneous TGA-DSC analysis, you would expect to see a sharp endothermic peak on the DSC curve around this temperature, corresponding to a significant weight loss on the TGA curve as the molecule decomposes.
Q2: What thermal behavior should I expect for piperazine monohydrochloride?
A2: Piperazine monohydrochloride can exist as a hydrate. A hydrated form will typically show an initial weight loss corresponding to the loss of water molecule(s) at a lower temperature, generally below 150 °C. This dehydration will be visible as an endothermic event in the DSC curve. Following dehydration, the anhydrous form will then melt and decompose at a higher temperature, similar to the dihydrochloride salt, which will be observed as a further weight loss in the TGA and a corresponding endothermic or exothermic event in the DSC.
Q3: My TGA curve for piperazine hydrochloride shows a weight loss step at a lower temperature than expected. What could be the cause?
A3: An early weight loss in the TGA thermogram of a piperazine hydrochloride salt is often attributable to the presence of moisture or residual solvent. Piperazine and its salts can be hygroscopic, meaning they can absorb moisture from the atmosphere. This absorbed water will be driven off at relatively low temperatures, typically below 120°C. To confirm this, you can perform a TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) analysis to identify the evolved gas.
Q4: The baseline of my DSC curve is noisy or drifting. How can I improve the quality of my data?
A4: A noisy or drifting DSC baseline can be caused by several factors:
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Instrument Stabilization: Ensure the DSC instrument has been adequately warmed up and the baseline has stabilized before starting your experiment.
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Sample Preparation: Poorly packed samples or samples that are not in good thermal contact with the bottom of the pan can cause baseline issues. Ensure the sample is evenly distributed in the pan.
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Atmosphere: Inconsistent purge gas flow can lead to a fluctuating baseline. Check your gas supply and flow rate.
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Contamination: Residue in the DSC cell from previous experiments can cause a drifting baseline. Ensure the cell is clean before use.
Q5: I am seeing an exothermic event in my DSC curve during the decomposition of piperazine hydrochloride. Is this normal?
A5: While melting is an endothermic process, decomposition can be either endothermic or exothermic. An exothermic event during decomposition suggests that the breakdown of the molecule releases energy. The nature of the decomposition products and the reaction pathways determine whether the overall process is endothermic or exothermic. For complex organic salts like piperazine hydrochloride, observing exothermic decomposition is not unusual.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected weight loss below 120°C in TGA | 1. Sample is hygroscopic and has absorbed moisture. 2. Presence of residual solvent from synthesis or purification. | 1. Dry the sample in a vacuum oven at a temperature below its decomposition point before analysis. 2. Perform a TGA-MS or TGA-FTIR analysis to identify the volatile components. |
| TGA weight loss does not correspond to a clear thermal event in DSC | 1. Very slow, gradual decomposition over a wide temperature range. 2. Sublimation of the sample. | 1. Increase the heating rate to sharpen the thermal event. 2. Use a sealed or partially sealed DSC pan to prevent sublimation. Observe for any residue in the TGA furnace after the run. |
| Melting point from DSC is lower than the literature value | 1. Presence of impurities in the sample. 2. Incorrect calibration of the DSC instrument. | 1. Purify the sample and re-run the analysis. 2. Calibrate the DSC instrument using certified reference materials (e.g., indium). |
| Broad or multiple peaks in the DSC thermogram | 1. Sample has a wide particle size distribution. 2. Presence of multiple polymorphic forms. 3. Sample is undergoing a phase transition before melting. | 1. Grind the sample to achieve a more uniform particle size. 2. Use techniques like X-ray powder diffraction (XRPD) to identify the crystalline forms present. 3. Perform a modulated DSC (MDSC) experiment to separate reversible and non-reversible thermal events. |
| Sample is ejected from the crucible during the experiment | 1. Rapid decomposition leading to a sudden release of gas. 2. Heating rate is too high. | 1. Use a smaller sample size. 2. Reduce the heating rate. 3. Use a crucible with a pinhole lid to allow for a more controlled release of gas. |
Data Presentation
Table 1: Thermal Properties of Piperazine Hydrochloride Salts
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Thermal Events | Approximate Temperature Range (°C) |
| Piperazine Dihydrochloride | C₄H₁₀N₂ · 2HCl | 159.05 | Melting with Decomposition | 318 - 320[1] |
| Piperazine Monohydrochloride (Hydrated)* | C₄H₁₀N₂ · HCl · xH₂O | 122.59 (anhydrous) | 1. Dehydration 2. Melting with Decomposition | 1. < 150 2. > 250 |
*Note: The thermal data for piperazine monohydrochloride is illustrative and based on the expected behavior of a hydrated salt. The exact temperatures will depend on the degree of hydration.
Experimental Protocols
Thermogravimetric Analysis (TGA)
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions using certified reference materials.
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Sample Preparation: Accurately weigh 5-10 mg of the piperazine hydrochloride salt into a clean, tared TGA crucible (e.g., alumina or platinum).
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Experimental Conditions:
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Place the crucible in the TGA furnace.
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Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 400°C at a constant heating rate of 10 °C/min.
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-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage weight loss for each step.
Differential Scanning Calorimetry (DSC)
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of the piperazine hydrochloride salt into a clean, tared aluminum DSC pan. Crimp the pan with a lid. For volatile samples or to prevent sublimation, a pinhole lid or a hermetically sealed pan may be used.
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Experimental Conditions:
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Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a final temperature of approximately 350°C at a constant heating rate of 10 °C/min.
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-
Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic or exothermic events.
Visualizations
References
Solubility of 1-benzylpiperazine Hydrochloride in various organic solvents
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, experimental protocols, and troubleshooting guidance for working with 1-benzylpiperazine hydrochloride, focusing on its solubility in various organic solvents.
Solubility of this compound
Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data from analogous compounds can provide valuable guidance for experimental design.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for 1-benzylpiperazine dihydrochloride.
| Solvent | Qualitative Solubility |
| Methanol | Very Slightly Soluble[1][2] |
| Water | Slightly Soluble[1][2] |
Quantitative Solubility of an Analogous Compound
For reference, the following quantitative solubility data is for 1-benzyl-4-methylpiperazine hydrochloride (MBZP), a structurally similar piperazine derivative. These values can serve as a preliminary guide for solvent selection.
| Solvent | Solubility (mg/mL) |
| DMSO | 30 |
| DMF | 5 |
| Ethanol | 2 |
| Methanol | 1 |
| PBS (pH 7.2) | 10 |
Data for 1-benzyl-4-methylpiperazine hydrochloride, provided for estimation purposes.[3]
Experimental Protocols
For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable approach.
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
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This compound (high purity)
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Selected organic solvent (analytical grade)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
-
Analytical balance
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
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Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.[4]
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Phase Separation: After equilibration, let the vials stand undisturbed to allow the undissolved solid to settle.
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Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
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Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
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Calculation: Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving, even with sonication and heating. What should I do?
A1:
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Verify Solvent Polarity: this compound is a salt and thus is highly polar. Its solubility will be favored in more polar organic solvents. Consider solvents like DMSO, DMF, and lower-chain alcohols (methanol, ethanol). It is expected to have very low solubility in non-polar solvents like hexane or toluene.
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Check Compound Purity: Impurities can significantly alter the solubility characteristics of a compound. Ensure the purity of your this compound using an appropriate analytical method.
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Consider pH: The solubility of amine hydrochlorides can be pH-dependent, especially in mixed aqueous-organic systems. For purely organic solvents, this is less of a factor unless acidic or basic impurities are present.
Q2: The compound dissolves initially with heat but precipitates out upon cooling to room temperature. Why is this happening?
A2: This phenomenon is known as supersaturation. The increased kinetic energy from heating allows the solvent to dissolve more solute than it can hold at a lower temperature.
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Maintain Temperature: If your experimental conditions allow, maintain a slightly elevated temperature throughout the experiment.
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Work with a Slurry: For many applications, working with a saturated solution (a slurry with excess solid) at the target temperature is the most accurate approach, as it ensures equilibrium.
Q3: I am observing inconsistent solubility results between experiments. What are the potential sources of error?
A3:
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Equilibration Time: Ensure that you are allowing sufficient time for the solution to reach equilibrium. For some compounds, this can take longer than 24 hours. A good practice is to measure the concentration at multiple time points (e.g., 24h, 48h, 72h) until the value remains constant.
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Temperature Fluctuations: Solubility is highly dependent on temperature.[5] Small variations in the incubator or lab environment can lead to significant differences. Ensure your temperature control is precise.[4]
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Inadequate Filtration: If undissolved microparticles are not completely removed, they will be dissolved during the dilution step, leading to an overestimation of solubility. Use a high-quality, low-binding syringe filter (e.g., PTFE for organic solvents).
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Solvent Evaporation: During handling and filtration, solvent evaporation can occur, which will concentrate the solute and lead to inaccurate results. Keep vials sealed and work efficiently.
Q4: Can I convert the hydrochloride salt to the free base to improve solubility in less polar organic solvents?
A4: Yes, this is a common strategy. The free base of 1-benzylpiperazine is significantly less polar than its hydrochloride salt and will exhibit higher solubility in solvents like ether, chloroform, and acetone.[6] To do this, you can dissolve the hydrochloride salt in an aqueous solution, basify with a suitable base (e.g., NaOH or NaHCO3) to deprotonate the amine, and then extract the free base into an organic solvent.[7][8]
Caption: Troubleshooting logic for solubility issues.
References
- 1. 1-Benzylpiperazine dihydrochloride CAS#: 5321-63-1 [m.chemicalbook.com]
- 2. 5321-63-1 CAS MSDS (1-Benzylpiperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. swgdrug.org [swgdrug.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quantification of BZP Metabolites
Welcome to the technical support center for the analytical quantification of benzylpiperazine (BZP) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during bioanalysis, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is Benzylpiperazine (BZP) and what are its primary metabolites?
A1: Benzylpiperazine (BZP) is a synthetic stimulant of the piperazine class, known for its amphetamine-like effects.[1] When metabolized in the body, primarily by cytochrome P450 enzymes, it forms several key metabolites.[2] The main metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine ring.[2][3]
Key identified metabolites in human and animal studies include:
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4-hydroxy-BZP (p-OH-BZP) - Considered the most relevant metabolite for confirming BZP intake.[3]
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3-hydroxy-BZP (m-OH-BZP)[2]
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4-hydroxy-3-methoxy-BZP[2]
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N-benzylethylenediamine[2]
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Piperazine[2]
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Benzylamine[2]
Hydroxylated metabolites like p-OH-BZP and m-OH-BZP are often excreted in urine as glucuronide and/or sulfate conjugates, requiring a hydrolysis step during sample preparation for total metabolite quantification.[2][4]
Q2: What are matrix effects and how do they impact BZP metabolite quantification?
A2: Matrix effects are a major challenge in LC-MS/MS-based bioanalysis, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[5]
For BZP and its metabolites, common matrix components like phospholipids, proteins, and salts in plasma and urine can cause significant ion suppression.[5] This reduces the method's sensitivity and can lead to an underestimation of the true analyte concentration. The variability of these matrix components from sample to sample further compromises the precision and reproducibility of the results.
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample with the peak area of the analyte in a pure solvent standard at the same concentration.
The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
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A value < 100% indicates ion suppression .
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A value > 100% indicates ion enhancement .
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A value of 100% indicates no matrix effect .
Q4: What is the most effective way to minimize matrix effects?
A4: While there is no single universal solution, a combination of strategies is most effective:
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Efficient Sample Preparation: The primary goal is to remove interfering endogenous components from the sample. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simpler methods like Protein Precipitation (PPT).[6]
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Chromatographic Separation: Optimizing the LC method to achieve baseline separation between the analytes and co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS (e.g., BZP-d7) is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (PPT, LLE, SPE) may not be optimal for BZP or its metabolites in the specific matrix. | 1. Optimize Extraction pH: For LLE, adjust the sample pH to ensure the analytes are in a neutral, uncharged state for efficient extraction into the organic solvent.[7] 2. Change Extraction Solvent/Sorbent: Test different organic solvents for LLE or different sorbent chemistries (e.g., mixed-mode, reversed-phase) for SPE.[8] 3. Increase Elution Solvent Strength (SPE): Ensure the elution solvent is strong enough to desorb the analytes from the SPE sorbent. |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: Inconsistent removal of matrix components across different samples. This is common with less selective sample preparation like protein precipitation. | 1. Implement a More Robust Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE.[6] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for sample-to-sample variations in matrix effects. 3. Check for Sample Inhomogeneity: Ensure thorough mixing of samples, especially after thawing. |
| Signal Suppression/Enhancement | Co-elution of Matrix Components: Endogenous materials (e.g., phospholipids in plasma, urea in urine) are co-eluting with the analyte and interfering with ionization. | 1. Improve Chromatographic Resolution: Modify the LC gradient, change the mobile phase composition, or use a column with a different chemistry to separate the analyte from the interfering peaks. 2. Enhance Sample Cleanup: Use a targeted sample preparation technique. For plasma, consider phospholipid removal plates or specific SPE cartridges. For urine, a "dilute-and-shoot" approach may require significant dilution to minimize matrix effects. |
| Peak Tailing or Splitting | Column Overload or Secondary Interactions: Injecting too high a concentration or interactions between the basic analyte (BZP) and residual silanols on the column. | 1. Dilute the Sample: Reduce the concentration of the injected extract. 2. Adjust Mobile Phase pH: Add a small amount of an acid modifier (e.g., formic acid) to the mobile phase to ensure the analyte is consistently protonated, improving peak shape. |
| Inconsistent Results for Conjugated Metabolites | Incomplete Hydrolysis: The enzymatic (e.g., β-glucuronidase) or chemical hydrolysis step to cleave glucuronide/sulfate conjugates is not proceeding to completion. | 1. Optimize Hydrolysis Conditions: Verify the pH, temperature, and incubation time for the enzymatic hydrolysis. Ensure the enzyme activity is sufficient.[9] 2. Test Different Enzymes: Different sources of β-glucuronidase may have varying efficiencies. |
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for BZP analysis, showcasing the performance of different sample preparation techniques.
Table 1: Method Validation Parameters for BZP and Metabolites in Human Plasma
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|---|
| BZP | 5 | 1 - 50 | >90 | <5 | <10 |
| TFMPP | 5 | 1 - 50 | >90 | <5 | <10 |
| OH-TFMPP | 5 | 1 - 50 | >90 | <5 | <10 |
Data sourced from a validated LC-MS method.[10]
Table 2: Extraction Efficiency of BZP from Spiked Blank Hair Samples
| Spiked Concentration (ng/mg) | Extraction Method | Mean Extraction Efficiency (%) |
|---|---|---|
| 0.22 | Mixed-Mode SPE | 78 |
| 2.16 | Mixed-Mode SPE | 91 |
Data from a validated LC-MS/MS method for hair analysis.[11]
Table 3: Matrix Effects and Recovery for BZP and TFMPP in Urine
| Analyte | Matrix Effect (%) | Recovery (%) |
|---|---|---|
| BZP | 79.5 - 109.5 | 81.7 - 108.5 |
| TFMPP | 85.0 - 109.4 | 81.7 - 108.5 |
Data represents the range observed in a study using LC-ESI-MS.[12]
Experimental Protocols & Workflows
General Analytical Workflow
The diagram below illustrates a typical workflow for the quantification of BZP and its metabolites from biological samples.
Detailed Protocol: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline for extracting basic drugs like BZP from plasma using a polymeric SPE sorbent.
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL BZP-d7 in methanol).
-
Add 300 µL of 2% ammonium hydroxide in water to dilute the sample and adjust pH. Vortex to mix.[13]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa, 10 mg) by passing 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.[13]
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady vacuum or positive pressure to pass the sample through the sorbent at approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove salts and other polar interferences.[13]
-
Dry the sorbent thoroughly under high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes with 500 µL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
BZP Mechanism of Action
BZP exerts its stimulant effects by modulating the activity of key neurotransmitter systems in the brain, primarily dopamine and serotonin. This action is similar to, though less potent than, amphetamines.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Level BZP Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Benzylpiperazine (BZP) at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the signal-to-noise (S/N) ratio in low-level BZP detection?
A1: Sample preparation is a critical factor. Since BZP is often present at trace levels (microgram or nanogram per milliliter) in complex biological matrices, isolating the analyte from interfering compounds is essential.[1][2] Techniques like Solid-Phase Extraction (SPE) can significantly improve the S/N ratio by removing matrix components that cause ion suppression in mass spectrometry.[3][4][5]
Q2: Which analytical technique offers the best sensitivity for low-level BZP detection?
A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of BZP in various samples, including hair and urine.[3][4] It allows for the selective detection of BZP even in the presence of co-eluting compounds.
Q3: I am observing a peak at the same mass-to-charge ratio (m/z) as BZP, but I suspect it's an interference. What could it be?
A3: In urine sample analysis, a common interferent is cotinine, the primary metabolite of nicotine. Cotinine can have the same nominal mass as BZP. However, their fragmentation patterns in MS/MS are distinct, allowing for their differentiation.[6]
Q4: What are the expected fragmentation ions for BZP in mass spectrometry?
A4: When a BZP molecule is ionized, it can break apart into smaller, characteristic fragment ions.[7][8] The specific fragmentation pattern is crucial for confirming the identity of the compound. While the exact fragments depend on the ionization technique and collision energy, common fragment ions can be predicted based on the BZP structure.
Troubleshooting Guides
Issue 1: Low or No BZP Signal
Symptoms:
-
No peak corresponding to BZP is observed in the chromatogram.
-
The BZP peak is present but has a very low intensity, close to the baseline noise.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Review and optimize the Solid-Phase Extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. Extraction efficiencies for BZP can be in the range of 78-91% with optimized methods.[3][4] |
| Ion Suppression | Dilute the sample extract to reduce the concentration of co-eluting matrix components.[5] Enhance sample cleanup to remove salts and other interfering substances.[5][9] |
| Incorrect Mass Spectrometry Parameters | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).[10][11] Perform a collision energy ramp experiment with a BZP standard to determine the optimal setting for the desired fragment ions.[5] |
| LC System Issues | Check for leaks in the HPLC system.[12] Ensure the mobile phase is correctly prepared and degassed. Air bubbles in the pump can cause pressure fluctuations and signal loss.[12][13] Verify that the correct mobile phase composition is being delivered. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants.[9] If the problem persists, consider replacing the column. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
The BZP peak is asymmetrical (tails).
-
The peak is wider than expected, leading to poor resolution.
-
The peak is split into two or more smaller peaks.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Inappropriate Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.[12] |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for BZP, which is a basic compound. Adding a small amount of an appropriate modifier to the mobile phase can help improve peak shape. |
| Column Void or Contamination | A void at the head of the column or a partially plugged frit can cause peak splitting.[9] Reverse-flush the column (if recommended by the manufacturer) or replace it. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of BZP from Hair Samples
This protocol is adapted from methodologies for the extraction of BZP from hair.[3][4]
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Allow the hair to air dry completely.
-
Digestion: Pulverize the decontaminated hair. Incubate the pulverized hair in an appropriate buffer at an elevated temperature to release the analytes from the hair matrix.
-
Extraction:
-
Condition a mixed-mode SPE cartridge with methanol and then with the equilibration buffer.
-
Load the supernatant from the digested hair sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include an acidic buffer followed by an organic solvent.
-
Elute the BZP from the cartridge using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of BZP
This is a general protocol for the analysis of BZP using LC-MS/MS.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.[5]
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[5]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute BZP.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Instrument: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for BZP.[1][5]
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transition: Monitor the transition from the precursor ion of BZP to its characteristic product ions. The specific m/z values will need to be determined by infusing a BZP standard.
-
Visualizations
Caption: General experimental workflow for BZP analysis.
Caption: Troubleshooting logic for low BZP signal.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection [phfscience.nz]
- 4. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
In situ formation versus direct use of piperazine hydrochloride in reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine and its hydrochloride salts. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of piperazine hydrochloride, comparing in situ formation versus direct use in chemical reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving piperazine hydrochloride, offering potential causes and solutions to optimize your reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monosubstituted Product | Di-substitution: The presence of two reactive secondary amines in piperazine can lead to the formation of 1,4-disubstituted byproducts.[1] | Control Stoichiometry: Use a precise 1:1 molar ratio of your reactants.[1] In situ Monohydrochloride Formation: React piperazine with piperazine dihydrochloride to form the monohydrochloride in situ, effectively protecting one amine group.[1][2] Use of Protecting Groups: Employ a protecting group, such as Boc (tert-butoxycarbonyl), to selectively block one amine, followed by alkylation and deprotection.[1] |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1] | Optimize Conditions: Systematically vary the temperature, reaction time, and the base used to identify the optimal conditions for your specific substrate.[1] | |
| Presence of Significant Amounts of Di-substituted Byproduct | High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[1] | Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Strongly Basic Conditions: A highly basic environment can deprotonate the monosubstituted product, making it susceptible to further alkylation.[1] | Use a Weaker Base: Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide.[1] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of di-substitution.[1] | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the formation of the desired monosubstituted product is maximized.[1] | |
| Oily Product That Fails to Crystallize | Presence of Residual Solvent or Impurities: Trace amounts of solvent or reaction byproducts can prevent crystallization. | Thorough Drying: Ensure all solvents are removed under high vacuum. Further Purification: If impurities are suspected, attempt further purification by column chromatography.[3] |
| Product is Intrinsically an Oil: The free base of your product may be an oil at room temperature. | Salt Formation: Convert the oily free base to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[3] | |
| Difficulty in Handling Piperazine Hydrochloride Salts | Hygroscopic Nature: Piperazine hydrochloride salts can absorb moisture from the atmosphere, leading to clumping and inaccurate weighing.[4][5] | Proper Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator.[4] Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox) for sensitive reactions.[4] |
| Incomplete Reaction | Insufficient Reaction Time or Temperature. | Ensure the reaction is run for the recommended time and at the optimal temperature.[3] |
| Poor Solubility of Reactants. | Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of forming piperazine monohydrochloride in situ versus using piperazine directly?
The main advantage of the in situ formation of piperazine monohydrochloride is the selective protection of one of the piperazine nitrogen atoms.[2] This suppresses the formation of undesired 1,4-disubstituted byproducts, leading to higher yields and purity of the monosubstituted product without the need for traditional protecting group chemistry, which involves additional synthesis and deprotection steps.[2]
Q2: How do I prepare piperazine monohydrochloride in situ?
A common method involves reacting one equivalent of piperazine (or its hydrate) with one equivalent of piperazine dihydrochloride in a suitable solvent, such as methanol or ethanol.[1][6] Heating the mixture until a clear solution is formed indicates the formation of piperazine monohydrochloride.[1] The alkylating or acylating agent can then be added directly to this solution.
Q3: When is it appropriate to directly use a piperazine hydrochloride salt, such as 1-(2-chloroethyl)piperazine hydrochloride?
Direct use of a commercially available piperazine hydrochloride salt is appropriate when the desired substitution pattern is already present in the starting material. For instance, 1-(2-chloroethyl)piperazine hydrochloride is a common starting material for introducing a 2-(piperazin-1-yl)ethyl group onto a molecule through an alkylation reaction.[1] In this case, one of the nitrogens is already monosubstituted.
Q4: Why is a base necessary in many reactions involving piperazine hydrochloride?
A base is typically required to neutralize the hydrogen chloride (HCl) that is either present in the starting material (as a hydrochloride salt) or generated during the course of the reaction (e.g., in an alkylation with an alkyl halide).[1] This deprotonates the piperazine nitrogen, increasing its nucleophilicity and allowing it to participate in the desired reaction.[1] The choice of base is critical; a strong base can promote di-substitution, while a weaker base may lead to a slower reaction.[1]
Q5: How can I purify my final product if it is an oil?
If your purified product is an oil, converting it to its hydrochloride salt can facilitate purification and handling.[3] This is typically achieved by dissolving the oily free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in an organic solvent dropwise until the solution is acidic.[3] The resulting hydrochloride salt often precipitates as a solid, which can then be collected by filtration and further purified by recrystallization.[3]
Experimental Protocols
Protocol 1: General Procedure for In Situ Formation of Piperazine Monohydrochloride and Subsequent Alkylation
-
In Situ Salt Formation: In a round-bottom flask, combine piperazine hexahydrate (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.
-
Heat the mixture with stirring until a clear solution is obtained. This solution now contains piperazine monohydrochloride.[1]
-
Cool the solution to the desired reaction temperature.
-
Alkylation: Slowly add the alkylating agent (1 eq.) to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to precipitate any unreacted piperazine dihydrochloride.[2]
-
Filter the mixture to remove the solid piperazine dihydrochloride.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]
-
Further purification can be achieved by column chromatography or recrystallization.[2]
Protocol 2: General Procedure for Purification of an Oily Free Base Product via HCl Salt Formation
-
Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[3]
-
Acidification: While stirring, add a solution of HCl in the same or another suitable solvent (e.g., HCl in diethyl ether) dropwise until the mixture becomes acidic (test with pH paper).[3]
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.[3]
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) until the solid dissolves completely.[3]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Data Presentation
Table 1: Comparison of Yields for Monosubstituted Piperazines via In Situ Monohydrochloride Formation
| Reactant | Product | Yield (%) | Reference |
| Benzyl chloride | 1-Benzylpiperazine | 84-85% | [7] |
| Methyl acrylate | Methyl piperazine-1-carboxylate | High | [2] |
| 4-Methylbenzyl chloride | 1-(4-Methylbenzyl)piperazine | High | [2] |
Note: "High" yield is as reported in the cited literature without a specific percentage.
Visualizations
Caption: A comparison of experimental workflows for the two main strategies.
Caption: A decision-making diagram for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Validation & Comparative
A Comparative Analysis of the Potency of Benzylpiperazine (BZP) and its Metabolites
An objective guide for researchers and drug development professionals on the pharmacological activity of the stimulant N-benzylpiperazine and its metabolic products.
Clarification: Hydrochloride Salt vs. Metabolite
It is important to distinguish between a hydrochloride salt and a metabolite. The hydrochloride (HCl) form of a drug is a salt created by reacting the base form of the drug with hydrochloric acid. This is often done to improve the drug's stability, solubility, and ease of handling for formulation purposes. BZP is frequently prepared as a hydrochloride salt (BZP HCl). A metabolite, on the other hand, is a substance produced by the body's metabolic processes breaking down the parent drug. In the case of BZP, the primary metabolites are hydroxylated compounds.[1][2] This guide will focus on the comparison between the parent drug, BZP, and its key metabolites.
Data Presentation: Potency at Monoamine Transporters
BZP exerts its stimulant effects primarily by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] It functions as a releasing agent, causing these transporters to efflux dopamine, norepinephrine, and serotonin into the synapse. The potency of BZP as a monoamine releaser has been quantified and is presented below. To date, similar quantitative data for its hydroxylated metabolites has not been published.
| Compound | Target | Assay Type | Potency (EC50, nM) | Reference |
| N-Benzylpiperazine (BZP) | DAT | Neurotransmitter Release | 175 | [4] |
| NET | Neurotransmitter Release | 62 | [4] | |
| SERT | Neurotransmitter Release | 6050 | [4] | |
| 4-hydroxy-BZP | DAT, NET, SERT | Neurotransmitter Release | Data not available | |
| 3-hydroxy-BZP | DAT, NET, SERT | Neurotransmitter Release | Data not available |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following outlines the general methodologies used in the in vitro assessment of a compound's potency as a monoamine transporter releasing agent.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of monoamine transporters.
-
Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
For the expression of specific monoamine transporters (DAT, NET, or SERT), cells are stably transfected with plasmids containing the cDNA for the respective human transporter protein.
2. Neurotransmitter Release Assay (Superfusion Assay):
-
Transfected HEK293 cells are seeded in 24-well plates.
-
The cells are preloaded with a radiolabeled substrate, typically [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET-expressing cells, or [³H]serotonin for SERT-expressing cells.
-
After incubation, the cells are washed to remove excess radiolabeled substrate.
-
A superfusion buffer is then continuously passed over the cells to establish a stable baseline of radiolabel efflux.
-
The test compounds (BZP or its metabolites) are dissolved in the superfusion buffer at various concentrations and applied to the cells.
-
The amount of radiolabel released from the cells into the superfusion buffer is measured over time using liquid scintillation counting.
-
The data is analyzed to determine the concentration of the test compound that produces a 50% maximal release (EC50).
Mandatory Visualizations
Metabolic Pathway of BZP
Caption: Metabolic pathway of N-benzylpiperazine (BZP).
Experimental Workflow for Potency Assessment
Caption: Experimental workflow for neurotransmitter release assay.
N-benzylpiperazine is a stimulant that primarily acts as a releasing agent at dopamine and norepinephrine transporters, with significantly lower potency at the serotonin transporter.[4] The major metabolites of BZP are 4-hydroxy-BZP and 3-hydroxy-BZP, formed through Phase I metabolism.[3][5] While the pharmacological activity of BZP has been characterized, there is a notable absence of published in vitro studies quantifying the potency of its hydroxylated metabolites at monoamine transporters. Therefore, a direct comparison of the potency of BZP and its primary metabolites is not currently possible. Further research is warranted to elucidate the pharmacological profile of these metabolites to fully understand the overall effects of BZP in vivo.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for 1-Benzylpiperazine HCl: A Comparative Guide to DEA Standards
For researchers and professionals in the field of drug development and forensic analysis, the validation of analytical methods for controlled substances like 1-benzylpiperazine HCl (BZP) is a critical process governed by stringent standards. The U.S. Drug Enforcement Administration (DEA) provides guidelines to ensure that analytical methods are suitable for their intended purpose, yielding reliable and accurate results. This guide offers a comparative overview of common analytical techniques for BZP analysis, with a focus on validation parameters as stipulated by authoritative bodies like the DEA and the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
Core Principles of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1] According to guidelines from organizations such as the United Nations Office on Drugs and Crime (UNODC) and SWGDRUG, which align with DEA expectations, a comprehensive validation process should assess several key performance characteristics.[1][2] These include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods for 1-Benzylpiperazine HCl
Several analytical techniques are employed for the identification and quantification of BZP in seized materials or biological specimens. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are among the most prevalent. The following tables summarize validation data from published studies on these methods.
Table 1: Performance Characteristics of a GC-MS Method for BZP Analysis
| Validation Parameter | Performance Data |
| Linearity Range | 0.1 - 1.0 mg/mL[3] |
| Correlation Coefficient (r²) | >0.999[3] |
| Precision (%RSD) | 1.3%[3] |
| Accuracy (% Bias) | -1.38%[3] |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL (in biological matrices)[4] |
| Limit of Quantitation (LOQ) | 0.008 - 0.016 µg/mL (in biological matrices)[4] |
Table 2: Performance Characteristics of an LC-MS/MS Method for BZP Analysis in Hair
| Validation Parameter | Performance Data |
| Linearity Range | 0.085 - 8.65 ng/mg[5] |
| Correlation Coefficient (r²) | ≥ 0.99[5] |
| Intra-day Precision (%CV) | ≤10%[5] |
| Inter-day Precision (%CV) | ≤10%[5] |
| Extraction Efficiency | 78% - 91%[5] |
Table 3: Performance Characteristics of an LC-MS Method for BZP in Plasma
| Validation Parameter | Performance Data |
| Linearity Range | 1 - 50 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Intra-day Precision (%RSD) | <5%[6] |
| Inter-day Precision (%RSD) | <10%[6] |
| Accuracy | >90%[6] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of BZP.
GC-MS Protocol for BZP in Seized Materials [3]
-
Sample Preparation: 5.0 mg of the powdered sample is dissolved in 1.5 mL of methanol. The sample is vortex-mixed prior to analysis.
-
Instrumentation: An Agilent GCMS 6890N equipped with an Agilent HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m length, 250 µm i.d., and 0.25 µm film thickness) is used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Interface Temperature: 280°C
-
Oven Temperature Program: Held at 150°C for 1 min, then raised to 220°C at a rate of 10°C/min, followed by a rate of 90°C/min to 290°C and held for 2.30 min.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
-
MS Conditions: The mass spectrometer detector operates in the electron ionization (EI) mode at an ionization energy of 70eV.
HPLC Method for BZP in Seized Materials [7]
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 10 mL of a 20 mM HCl:methanol (1:1) solution. 1 mL of this solution is then diluted to a total volume of 10 mL with methanol and filtered through a 0.45 µm membrane filter.
-
Instrumentation: A standard HPLC system with a C18 column (4.6 mm ID x 250 mm, 5 µm particle size) is used. The column is thermostated at 40°C.
-
Mobile Phase: A gradient program is utilized with:
-
(A) Acetonitrile
-
(B) 5mM Heptafluorobutyric acid
-
-
Detection: UV detection is typically employed, though specific wavelengths may vary depending on the method.
Visualizing the Validation and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the logical flow of method validation according to regulatory expectations and a typical experimental workflow for BZP analysis.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for GC-MS analysis of BZP.
References
- 1. Validation of Analytical Methods | Office of Justice Programs [ojp.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. ikm.org.my [ikm.org.my]
- 4. scholars.direct [scholars.direct]
- 5. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to the Behavioral Assays of BZP and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of 1-benzylpiperazine (BZP) and amphetamine, two psychostimulant compounds. The information presented is collated from various preclinical and clinical studies to assist researchers in understanding their distinct and overlapping behavioral profiles. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding.
Introduction
Amphetamine is a potent central nervous system (CNS) stimulant widely used in research as a reference compound for its effects on locomotor activity, stereotyped behaviors, and its discriminative stimulus properties. BZP, a synthetic stimulant, has been investigated for its amphetamine-like effects. While both compounds are known to increase locomotor activity and produce stereotypies, their potencies and underlying neurochemical mechanisms exhibit notable differences.
Quantitative Data Summary
Table 1: Amphetamine-Induced Locomotor Activity in Rodents
| Species | Doses (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity |
| Mice | 0.5 - 8 | Intraperitoneal (i.p.) | Dose-dependent increase in locomotor activity.[1] |
| Mice | 2, 6, 12, 16, 20 | Subcutaneous (s.c.) | A robust increase at 2 mg/kg, with a gradual decline at higher doses as stereotypy emerges.[2] |
| Rats | 0.5, 1.0 | Not Specified | Dose-dependent increase in locomotor activity.[1] |
| Rats | 2.5 | Not Specified | Significant increase in locomotor activity.[3] |
Table 2: Amphetamine-Induced Stereotypy in Rodents
| Species | Doses (mg/kg) | Route of Administration | Observed Effect on Stereotypy |
| Mice | 16, 20 | Subcutaneous (s.c.) | Significant increase in stereotypic behavior.[2] |
| Rats | High Doses | Not Specified | Induction of stereotyped behaviors like sniffing, licking, and biting.[4] |
Signaling Pathways
BZP and amphetamine exert their effects primarily through the modulation of monoaminergic systems, particularly dopamine (DA) and serotonin (5-HT).
Amphetamine Signaling Pathway
Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Its primary mechanism involves reversing the direction of these transporters, leading to a significant efflux of monoamines from the presynaptic neuron into the synaptic cleft. Amphetamine also inhibits the vesicular monoamine transporter 2 (VMAT2), which further increases cytosolic dopamine levels available for reverse transport.
References
- 1. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential effects of amphetamine on ultrasonic vocalizations and locomotor activity in a rat model of endogenous depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Side-by-side analysis of different 1-benzylpiperazine synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of 1-benzylpiperazine (Bzp), a crucial building block in the development of various pharmaceutical agents, is of paramount importance. This guide provides a side-by-side analysis of three primary synthetic routes: direct N-alkylation, reductive amination, and the Buchwald-Hartwig amination, offering a comprehensive comparison of their methodologies, performance, and experimental data.
1-Benzylpiperazine serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including antihistamines, antiemetics, and potential antipsychotics. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This comparative analysis aims to provide the necessary data for an informed decision on the most suitable method for a given research or development context.
At a Glance: Comparison of 1-Benzylpiperazine Synthesis Routes
| Parameter | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | Piperazine, Benzyl Chloride | Piperazine, Benzaldehyde | Piperazine, Benzyl Bromide/Chloride |
| Typical Yield | 65-95.5% | High (reported up to 98% for similar reactions) | High (reported up to 96% for similar reactions) |
| Reaction Time | 0.5 - 3 hours | 1 - 4 hours | 5 minutes - 16 hours |
| Key Reagents | Base (e.g., NaOH), Solvent (e.g., Ethanol, Methanol) | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃), Solvent (e.g., Methanol, THF) | Palladium Catalyst, Ligand (e.g., XantPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) |
| Purity | Good to Excellent | Good to Excellent | Good to Excellent |
In-Depth Analysis of Synthesis Routes
Direct N-Alkylation of Piperazine
This classical and widely used method involves the direct reaction of piperazine with a benzyl halide, typically benzyl chloride, in the presence of a base. The primary challenge of this route is controlling the degree of alkylation to favor the formation of the mono-substituted product over the di-substituted by-product, 1,4-dibenzylpiperazine.
Experimental Protocol (Yield: 65-75%) [1][2]
A solution of piperazine hexahydrate (0.125 mole) and piperazine dihydrochloride monohydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C. Benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring. The reaction mixture is stirred for an additional 25 minutes at 65°C and then cooled in an ice bath. The precipitated piperazine dihydrochloride is filtered off. The filtrate is treated with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride. The free base is obtained by treating an aqueous solution of the salt with sodium hydroxide and extracting with chloroform. The product is then purified by distillation.
High-Yield Protocol (Yield: 95.5%) [3]
Piperazine (0.3 mol) is dissolved in anhydrous methanol (100 ml), and aniline hydrochloride is added as a catalyst. The mixture is heated to 50°C, and benzyl chloride (0.3 mol) is added dropwise over 30 minutes. The reaction is maintained at 50°C for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is made strongly alkaline (pH > 13) with NaOH solution and extracted with ethyl acetate. The combined organic extracts are distilled to give 1-benzylpiperazine with a purity of 99.2%.
Reductive Amination
Reductive amination offers an alternative route, starting from piperazine and benzaldehyde. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. This method can offer high yields and good control over mono-alkylation.
Experimental Protocol (Yield: 98% for a similar reaction) [4][5]
To a solution of benzaldehyde (1 mmol) and aniline (1 mmol) in methanol, a zirconium borohydride–piperazine complex is added, and the mixture is stirred for 1 hour.[4] The reaction is then quenched, and the product is extracted and purified. While this specific protocol uses aniline, it demonstrates the high efficiency of this approach. A similar one-pot procedure using sodium borohydride in glycerol at 70°C for 40 minutes also reports a 97% yield for the reductive amination of benzaldehyde with aniline.[5] For the synthesis of 1-benzylpiperazine, piperazine would be used in place of aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This modern method allows for the coupling of an amine with an aryl or, in this case, a benzyl halide. It is known for its high functional group tolerance and can often be performed under mild conditions with high yields. A key consideration is the cost of the palladium catalyst and ligands.
General Experimental Protocol (Yield: 96% for a similar reaction)
Aryl or benzyl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv) are added to an oven-dried Schlenk tube. A solution of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XantPhos) in an anhydrous solvent like toluene or dioxane is then added. The reaction mixture is heated (typically 80-110 °C) and monitored until completion. After cooling, the mixture is worked up by extraction and purified by column chromatography. While this protocol often employs N-Boc-piperazine to ensure mono-substitution, direct coupling with piperazine can also be achieved under optimized conditions. For instance, the coupling of N-Boc-piperazine with 4-bromotoluene using a specific palladium catalyst has been reported to yield the product in 96% within 5 minutes.[6]
Synthesis Pathway Diagrams
Figure 1. Overview of the three main synthetic routes to 1-benzylpiperazine.
Conclusion
The choice of the optimal synthesis route for 1-benzylpiperazine depends on several factors, including the desired scale, cost considerations, and available equipment.
-
Direct N-alkylation is a well-established and straightforward method that can provide high yields, especially with recent optimizations. It is a cost-effective option for large-scale production.
-
Reductive amination offers a high-yielding, one-pot alternative that avoids the use of halogenated starting materials and can be performed under mild conditions.
-
Buchwald-Hartwig amination represents a modern, versatile, and often rapid method that can achieve high yields with excellent functional group tolerance, though the cost of the catalyst system may be a consideration for large-scale synthesis.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each route may lead to even higher yields and improved process efficiency.
References
A Comparative Guide to the Indirect Sympathomimetic Actions of 1-Benzylpiperazine and Tyramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indirect sympathomimetic actions of 1-benzylpiperazine (BZP) and tyramine. Both compounds elevate extracellular monoamine neurotransmitter levels, but through distinct molecular mechanisms. This document outlines these differences, supported by quantitative data and detailed experimental protocols, to aid researchers in neuropharmacology and drug development.
Introduction to Indirect-Acting Sympathomimetics
Indirect-acting sympathomimetics are substances that increase the availability of endogenous monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft. Unlike direct agonists, they do not bind to and activate postsynaptic receptors themselves. Instead, they interact with presynaptic machinery, primarily the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This interaction leads to an increase in neurotransmitter signaling.
1-Benzylpiperazine (BZP) is a synthetic piperazine derivative with known stimulant and euphoric properties.[1] It has been used recreationally and is recognized for its amphetamine-like effects, although it is less potent.[2] Its mechanism is multifaceted, involving both the release and reuptake inhibition of multiple monoamines.[3][4]
Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine, found in various fermented foods.[5] While it has limited ability to cross the blood-brain barrier, its peripheral actions are significant.[6] Tyramine's primary mechanism involves its uptake into nerve terminals, leading to the displacement and release of stored catecholamines.[7] This action is famously associated with the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[5]
Mechanisms of Action
The sympathomimetic effects of both BZP and tyramine are initiated by their interaction with monoamine transporters. However, their subsequent actions on the presynaptic terminal differ significantly.
1-Benzylpiperazine (BZP): A Releaser and Reuptake Inhibitor
BZP functions as a substrate for monoamine transporters, allowing it to enter the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines and promotes their reverse transport out of the neuron and into the synapse through the transporters. This process is known as neurotransmitter release or efflux. Additionally, BZP can inhibit the reuptake of these neurotransmitters from the synapse, prolonging their action.[2] This dual mechanism contributes to its stimulant effects.[4] BZP has a "messy" pharmacological profile due to its multifaceted regulation of synaptic monoamines.[8]
Tyramine: A Neurotransmitter Displacer
Tyramine is also a substrate for monoamine transporters, particularly NET.[7] Upon entering the presynaptic terminal, its primary action is to displace norepinephrine from storage vesicles.[7] This increases the cytoplasmic concentration of NE, leading to its transporter-mediated release into the synapse.[9] Tyramine's actions are predominantly on the noradrenergic system, leading to potent peripheral sympathomimetic effects such as vasoconstriction and increased heart rate.[6][7]
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tyramine - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]
Statistical analysis of auditory vigilance tests after BZP HCl administration
For researchers and drug development professionals investigating the effects of psychoactive compounds on cognitive function, understanding the nuanced impacts on vigilance is critical. This guide provides a comparative analysis of the effects of 1-benzylpiperazine (BZP) hydrochloride (HCl) on auditory vigilance, with a particular focus on its performance relative to other psychostimulants and placebo. The information is compiled from peer-reviewed studies to ensure objectivity and is supplemented with detailed experimental protocols and visualizations to aid in comprehension and future research design.
Quantitative Performance Data
A key aspect of evaluating the impact of a substance on vigilance is the statistical analysis of performance metrics. While comprehensive data directly comparing BZP HCl to alternatives in auditory vigilance tasks is limited in publicly available literature, a notable study by Lin et al. (2016) using an auditory oddball task provides valuable insights into its effects on electrophysiological and behavioral measures. The auditory oddball task is a recognized paradigm for assessing selective attention and vigilance.
The following table summarizes the reported effects of a single oral dose of BZP (200 mg) compared to dexamphetamine (20 mg) and a placebo.
| Performance Metric | BZP (200 mg) | Dexamphetamine (20 mg) | Placebo | Key Findings |
| Mean Reaction Time | Not significantly affected | Not significantly affected | No change | There were no statistically significant differences in mean reaction time between any of the drug conditions and placebo.[1] |
| P300 Amplitude | Trend towards reduction | Significantly reduced (p=0.02) | No change | Dexamphetamine significantly reduced the P300 amplitude, an event-related potential component associated with attentional resource allocation. BZP showed a similar, but not statistically significant, trend.[1] |
| P300 Latency | Not significantly affected | Not significantly affected | No change | The time taken to reach the peak P300 amplitude was not significantly altered by either BZP or dexamphetamine compared to placebo.[1] |
| Hit Rate / Accuracy | High accuracy (not specified) | High accuracy (not specified) | High accuracy (not specified) | The study reported similar levels of high accuracy across all groups, suggesting that at the doses administered, the drugs did not impair the ability to correctly identify the target stimuli.[1] |
| False Alarm Rate | Not specified | Not specified | Not specified | Data on the rate of incorrect responses to non-target stimuli were not provided in the publication. |
Note: The study by Lin et al. (2016) focused on event-related potentials and provides limited detail on behavioral performance metrics beyond stating that mean reaction time was not significantly affected.[1]
Experimental Protocols
To facilitate the replication and extension of research in this area, a detailed, representative experimental protocol for an auditory vigilance task is provided below. This protocol is synthesized from standard methodologies used in psychopharmacological studies.
A Representative Auditory Oddball Task Protocol
-
Objective: To assess the effects of a substance on auditory vigilance and selective attention.
-
Participants: Healthy adult volunteers, screened for any medical or psychiatric conditions, and with normal hearing. Participants are typically instructed to abstain from caffeine and other stimulants for a specified period before the study.
-
Design: A double-blind, placebo-controlled, crossover design is often employed. Each participant receives each of the drug conditions (e.g., BZP HCl, an active comparator like dexamphetamine, and a placebo) in a randomized order across separate sessions, with a washout period of at least one week between sessions.
-
Procedure:
-
Baseline Assessment: Before drug administration, baseline measures of mood, subjective effects, and performance on the auditory vigilance task are collected.
-
Drug Administration: Participants receive a single oral dose of the study drug (e.g., 200 mg BZP HCl) or placebo.
-
Post-Dose Assessment: Testing is conducted at a time point corresponding to the expected peak plasma concentration of the drug (e.g., 90-120 minutes post-administration).
-
Auditory Stimuli: Participants are presented with a series of auditory tones through headphones. The tones consist of two types: a frequent, standard tone (e.g., 1000 Hz) and a rare, target tone (e.g., 2000 Hz). The target tone appears randomly and infrequently (e.g., in 20% of trials).
-
Task Instructions: Participants are instructed to respond as quickly and accurately as possible by pressing a designated key on a keyboard or response pad every time they hear the rare target tone and to ignore the standard tones.
-
Data Collection:
-
Behavioral Data: Reaction time (ms) to target stimuli, hit rate (percentage of correctly identified targets), and false alarm rate (percentage of responses to non-target stimuli) are recorded.
-
Electrophysiological Data (Optional): Electroencephalography (EEG) can be used to record event-related potentials (ERPs), such as the P300 component, which provides insights into the neural processes underlying attention.
-
-
-
Statistical Analysis: Data are typically analyzed using repeated-measures analysis of variance (ANOVA) to compare the effects of the different drug conditions on the performance metrics.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing auditory vigilance after BZP HCl administration.
Signaling Pathways
BZP HCl primarily exerts its effects by modulating the release and reuptake of key neurotransmitters in the brain, particularly dopamine. Its mechanism of action shows similarities to that of amphetamines.
References
Comparing the Efficacy of 1-Benzylpiperazine HCl Dosages in Psychomotor Tests: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of various dosages of 1-benzylpiperazine HCl (BZP) on psychomotor performance. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings to inform future studies. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Analysis of Psychomotor Performance
The following table summarizes the quantitative effects of different BZP dosages on various psychomotor and physiological parameters as reported in key studies.
| Dosage | Test Subjects | Psychomotor Test | Key Findings | Physiological Effects | Reference |
| 50-100 mg | Human Volunteers | Not Specified | Subjective effects comparable to 10 mg dexamphetamine. | Increased pulse rate, systolic and diastolic blood pressure, and pupillary dilation. | Bye C, et al. (1973) |
| 100 mg | Human Volunteers (former addicts) | Subjective Effects Questionnaires | Effects were indistinguishable from 10 mg dexamphetamine for the subjects. | Similar increases in pulse rate and blood pressure to 10 mg dexamphetamine. | Campbell H, et al. (1973) |
| 200 mg | Healthy Human Volunteers | Stroop Task (fMRI) | Increased neural activation in the dorsal striatum, suggesting recruitment of additional resources to maintain performance. Specific reaction time and error rate data not fully available in the abstract. | Not the primary focus of the abstract. | Curley LE, et al. (2015) |
| 5.0 - 40.0 mg/kg (IP) | Rats | Locomotor Activity and Stereotypy | Dose-dependent increase in hyperactivity and stereotyped behaviors. | Not specified in the abstract. | Brennan K, et al. (2007) |
Experimental Protocols
Detailed methodologies from the cited studies are crucial for the replication and extension of research. Below are summaries of the experimental protocols employed.
Human Psychomotor and Physiological Studies (Bye et al., 1973; Campbell et al., 1973)
-
Study Design: These were typically double-blind, placebo-controlled, crossover studies.
-
Subjects: Healthy human volunteers or former drug users.
-
Drug Administration: Oral administration of BZP HCl at doses ranging from 50 mg to 100 mg, compared with placebo and a positive control (dexamphetamine, 10 mg).
-
Psychomotor Assessments: While specific tests are not detailed in the available abstracts, they likely included a battery of performance tasks assessing reaction time, coordination, and cognitive function. Subjective effects were quantified using standardized questionnaires.
-
Physiological Measurements: Heart rate, blood pressure (systolic and diastolic), and pupillary diameter were measured at baseline and at regular intervals post-administration.
Functional Magnetic Resonance Imaging (fMRI) Study (Curley et al., 2015)
-
Study Design: A double-blind, placebo-controlled crossover study.
-
Subjects: Healthy human volunteers.
-
Drug Administration: A single oral dose of 200 mg BZP HCl was administered.
-
Psychomotor Task: The Stroop task was performed by participants while undergoing fMRI scanning. This task assesses executive function, specifically the ability to inhibit cognitive interference. In this task, participants are shown words of colors printed in either a matching or a non-matching color ink and are asked to name the ink color.
-
Data Acquisition: Blood-oxygen-level-dependent (BOLD) signals were measured using fMRI to identify brain regions with increased neural activity during task performance. Performance data (reaction times and error rates) were also collected.
Animal Locomotor Activity Study (Brennan et al., 2007)
-
Study Design: A dose-response study.
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: BZP HCl was administered intraperitoneally (IP) at doses of 5.0, 10.0, 20.0, and 40.0 mg/kg.
-
Psychomotor Assessment: Locomotor activity and stereotypy were measured.
-
Locomotor Activity: Horizontal and vertical movements were recorded using automated activity chambers equipped with photobeams.
-
Stereotypy: The presence and intensity of stereotyped behaviors (e.g., repetitive head movements, sniffing, gnawing) were scored by trained observers at regular intervals.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the methodologies and the proposed mechanism of action of BZP, the following diagrams are provided.
Disclaimer: This document is a synthesis of publicly available research abstracts and is intended for informational purposes for a scientific audience. The full text of the cited articles should be consulted for a complete understanding of the experimental details and findings.
Navigating the Maze of Immunoassay Cross-Reactivity: A Comparative Guide to 1-Benzylpiperazine HCl
For Researchers, Scientists, and Drug Development Professionals
The rise of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, 1-benzylpiperazine (BZP), a synthetic stimulant, has gained notoriety for its potential to cause false-positive results in immunoassays designed to detect amphetamines. This guide provides a comprehensive comparison of the cross-reactivity of 1-benzylpiperazine HCl in commonly used drug screening immunoassays, supported by experimental data, to aid in the accurate interpretation of screening results.
The Challenge of Structural Similarity
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. These tests rely on the principle of an antibody binding to a specific drug or its metabolites. However, the specificity of these antibodies is not absolute. Compounds with structural similarities to the target analyte can also bind to the antibody, a phenomenon known as cross-reactivity, leading to a false-positive result.
1-Benzylpiperazine's structural resemblance to amphetamine and methamphetamine is the primary reason for its cross-reactivity in certain immunoassays. This guide delves into the performance of various commercial immunoassays when challenged with BZP, providing crucial data for laboratories to consider when interpreting presumptive positive amphetamine screens.
Comparative Analysis of Immunoassay Cross-Reactivity
The extent of BZP cross-reactivity varies significantly across different immunoassay platforms and manufacturers. Below is a summary of available data on the performance of several common immunoassays in the presence of 1-benzylpiperazine HCl and other relevant piperazine derivatives.
Quantitative Cross-Reactivity Data
| Immunoassay Platform | Target Analyte | Compound | Concentration for Positive Result (or % Cross-Reactivity) | Reference |
| EMIT® d.a.u. Amphetamine Assay | Amphetamine | 1-Benzylpiperazine | 0.4% at 300 ng/mL amphetamine equivalent | [1] |
| 1-Benzylpiperazine | 1.3% at 12,000 ng/mL amphetamine equivalent | [1] | ||
| 1-Benzylpiperazine | 300,000 ng/mL (to equal 300 ng/mL d-Methamphetamine cutoff) | [2] | ||
| 1-Benzylpiperazine | 460,000 ng/mL (to equal 500 ng/mL d-Methamphetamine cutoff) | [2] | ||
| 1-Benzylpiperazine | 460,000 ng/mL (to equal 1000 ng/mL d-Methamphetamine cutoff) | [2] | ||
| Emit® II Plus Amphetamines Assay | Amphetamines | 1-Benzylpiperazine | > 400,000 ng/mL (to cross-react at a very high concentration) | [1] |
| 3-Trifluoromethylphenylpiperazine (TFMPP) | No cross-reactivity observed | [1] | ||
| Syva® RapidTest d.a.u. | Methamphetamine | 1-Benzylpiperazine | Positive at 10,000 ng/mL | [3] |
| Amphetamine | 1-Benzylpiperazine | No reaction up to 100,000 ng/mL | [3] | |
| ACON® Methamphetamine Test | Methamphetamine | 1-Benzylpiperazine | No reaction up to 100,000 ng/mL | [3] |
| Abbott AxSYM® FPIA | Amphetamine/Methamphetamine | 1-Benzylpiperazine | Not detected | [1] |
| Thermo Scientific™ DRI™ Amphetamines Immunoassay | Amphetamines | m-chlorophenylpiperazine (mCPP) | Susceptible to interference |
Note: The percentage of cross-reactivity is typically calculated as: (Concentration of target analyte at cutoff / Concentration of cross-reactant required to produce the same response) x 100.
Experimental Protocols
Accurate determination of cross-reactivity is crucial for validating immunoassay performance. The following is a generalized experimental protocol for assessing the cross-reactivity of a compound like 1-benzylpiperazine HCl in a urine drug screening immunoassay.
Protocol for Cross-Reactivity Testing
Objective: To determine the concentration of a test compound (e.g., 1-benzylpiperazine HCl) that produces a positive result in a specific drug of abuse immunoassay.
Materials:
-
Drug-free human urine (verified negative for the analyte of interest).
-
Certified reference standard of the test compound (e.g., 1-benzylpiperazine HCl).
-
The immunoassay kit to be evaluated (including calibrators and controls).
-
Automated clinical chemistry analyzer or microplate reader.
-
Precision pipettes and laboratory glassware.
-
Appropriate solvents for stock solution preparation (e.g., methanol, deionized water).
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent.
-
Preparation of Spiked Urine Samples:
-
Perform serial dilutions of the stock solution into drug-free human urine to create a range of concentrations.
-
The concentration range should be wide enough to determine the minimum concentration that yields a positive result equivalent to the assay's cutoff calibrator.
-
-
Immunoassay Analysis:
-
Calibrate the analyzer or microplate reader using the manufacturer-provided calibrators for the specific immunoassay.
-
Run the provided controls to ensure the assay is performing within specified limits.
-
Analyze the spiked urine samples in the same manner as patient samples, following the manufacturer's instructions for use.
-
Record the instrument response for each concentration of the test compound.
-
-
Data Analysis:
-
Determine the concentration of the test compound that produces a response equal to or greater than the cutoff calibrator.
-
Calculate the percent cross-reactivity using the formula mentioned in the note above.
-
Confirmatory Analysis: It is best practice to confirm any positive immunoassay results with a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to rule out false positives.[1][3]
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
Conclusion and Recommendations
The data clearly indicates that 1-benzylpiperazine HCl can cause false-positive results in some amphetamine immunoassays, particularly certain EMIT® and Syva® RapidTest products. The degree of cross-reactivity is highly dependent on the specific assay and the concentration of BZP present in the sample. In contrast, other assays, such as the Abbott AxSYM® FPIA, appear to be less susceptible to interference from BZP.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Be Aware of Assay Limitations: It is imperative to be knowledgeable about the cross-reactivity profiles of the specific immunoassays being used in your laboratory. This information is often available in the manufacturer's package insert, although it may not always be exhaustive for emerging NPS.
-
Consider Alternative Screening Methods: When there is a high suspicion of NPS use, and initial immunoassay results are positive for amphetamines, consider using a screening method with a different antibody or technology if available.
-
Confirm All Presumptive Positives: All positive immunoassay results should be considered presumptive and confirmed by a more specific, secondary method like GC-MS or LC-MS/MS. This is the gold standard for definitive identification and is essential to avoid misinterpretation of results.
-
Stay Informed: The landscape of NPS is constantly evolving. Regularly review scientific literature and manufacturer updates to stay informed about the cross-reactivity of new and emerging substances with existing immunoassays.
By understanding the nuances of immunoassay cross-reactivity and implementing robust testing protocols, the scientific community can ensure the accuracy and reliability of drug screening results in the face of the ever-changing challenge of novel psychoactive substances.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-benzylpiperazine Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals, including researchers, scientists, and drug development experts, who handle 1-benzylpiperazine Hydrochloride (BZP HCl). Adherence to these guidelines is critical for ensuring personal safety, environmental protection, and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.[2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Standard/Specification Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or risk of splash, impervious clothing should be worn.[2][4][5] | ASTM D6978 for glove testing |
| Respiratory Protection | In case of dust formation, inadequate ventilation, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary in some situations.[2][3][6] | NIOSH/MSHA or EN 149 |
| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood. A safety shower and eye wash station must be readily accessible.[3][5] | N/A |
Step-by-Step Handling and Operational Plan
This section outlines the procedural workflow for the safe handling of this compound from preparation to the completion of the experimental work.
Experimental Workflow for Handling BZP HCl
Caption: Workflow for Handling this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Handling:
-
Add the chemical to the solvent or reaction mixture as per the experimental protocol.
-
Ensure all manipulations are performed within the fume hood.
-
Avoid direct contact with skin and eyes.[2]
-
-
Post-Experiment:
-
Upon completion of the experiment, follow appropriate procedures to neutralize or quench the reaction if necessary.
-
Begin the waste segregation and disposal process immediately.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Collection and Storage | Disposal Method |
| Solid BZP HCl Waste | Collect in a designated, clearly labeled hazardous waste container. The container should be sealed and stored in a cool, dry, well-ventilated area.[4] | Arrange for collection by a licensed hazardous waste disposal company. High-temperature incineration is recommended.[4] |
| Contaminated Labware | Items such as gloves, pipette tips, and weighing paper must be collected as hazardous waste in the same container as the solid waste.[4] | Dispose of as hazardous waste through a licensed contractor. |
| Liquid BZP HCl Waste | Collect in a separate, labeled hazardous waste container for non-halogenated organic waste. Do not mix with incompatible materials.[4] | Dispose of through a licensed hazardous waste disposal company. |
| Empty Containers | "Empty" containers must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[4] | Once decontaminated, the container can be disposed of as regular trash or recycled according to institutional guidelines. |
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
Immediate Actions in Case of Exposure or Spill:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill: In case of a small spill, contain it with an inert absorbent material and collect it in a designated hazardous waste container. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
